Product packaging for 2-(3-Cyclohexylpropionyl)oxazole(Cat. No.:CAS No. 898759-06-3)

2-(3-Cyclohexylpropionyl)oxazole

货号: B1325484
CAS 编号: 898759-06-3
分子量: 207.27 g/mol
InChI 键: WMWFDVDGCXETNM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-(3-Cyclohexylpropionyl)oxazole (CAS 898759-06-3) is a small molecule with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol. It features an oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, which is a privileged scaffold in medicinal chemistry due to its ability to form diverse non-covalent interactions with biological targets. Oxazole-based compounds are extensively investigated in drug discovery for their wide spectrum of pharmacological activities. Research highlights their significant potential as antitumor agents, with some oxazole derivatives demonstrating potent growth inhibitory effects in panels of human cancer cell lines, inducing cell cycle arrest at the G2/M phase and inhibiting tubulin polymerization by binding to the colchicine site. Furthermore, oxazole nuclei are present in compounds evaluated for anti-inflammatory activity, with some derivatives showing notable efficacy in experimental models. The oxazole ring is a key structural component in several FDA-approved drugs and continues to be a valuable intermediate for synthesizing new chemical entities. This compound is provided for research purposes to explore these and other biological mechanisms. This product is designated "For Research Use Only" and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B1325484 2-(3-Cyclohexylpropionyl)oxazole CAS No. 898759-06-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-cyclohexyl-1-(1,3-oxazol-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-11(12-13-8-9-15-12)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWFDVDGCXETNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642051
Record name 3-Cyclohexyl-1-(1,3-oxazol-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-06-3
Record name 3-Cyclohexyl-1-(1,3-oxazol-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2-(3-Cyclohexylpropionyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known basic properties of 2-(3-Cyclohexylpropionyl)oxazole. Due to the limited publicly available data specific to this compound, this document also explores the broader context of the oxazole and cyclohexyl moieties, drawing from existing literature on related structures to infer potential characteristics and areas of interest for research and development. This guide aims to serve as a foundational resource for scientists and professionals in drug discovery and medicinal chemistry by presenting the available chemical data, outlining general synthetic approaches, and discussing the potential biological significance of this scaffold.

Introduction

This compound is a heterocyclic organic compound featuring a central oxazole ring. The oxazole motif is a well-established pharmacophore found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] These activities include but are not limited to anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][4] The presence of the cyclohexylpropionyl substituent at the 2-position of the oxazole ring introduces lipophilic character, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. This guide summarizes the known physicochemical properties of this compound and discusses the potential for this compound within the broader landscape of oxazole-based drug discovery.

Physicochemical Properties

Detailed experimental data for this compound is scarce in peer-reviewed literature. However, basic chemical information and predicted properties have been compiled from chemical databases.[5][6]

PropertyValueReference
CAS Number 898759-06-3[5]
Molecular Formula C₁₂H₁₇NO₂[5][6]
Molecular Weight 207.27 g/mol [5][6]
Predicted Boiling Point 317.6 ± 25.0 °C[5]
Predicted Density 1.057 ± 0.06 g/cm³[5]
Predicted pKa -1.71 ± 0.10[5]

Synthesis and Characterization

General Synthetic Strategy

A plausible synthetic route could involve the acylation of a 2-lithiated or 2-magnesiated oxazole with 3-cyclohexylpropionyl chloride. Alternatively, coupling reactions involving oxazole-2-carboxylic acid derivatives and a cyclohexylpropyl organometallic reagent could be employed. The diagram below illustrates a generalized workflow for the synthesis of a 2-substituted oxazole derivative.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Oxazole Oxazole Deprotonation Deprotonation (e.g., n-BuLi) Oxazole->Deprotonation AcidChloride 3-Cyclohexylpropionyl Chloride Acylation Acylation AcidChloride->Acylation Deprotonation->Acylation 2-Lithiated Oxazole Workup Aqueous Workup & Purification Acylation->Workup FinalProduct This compound Workup->FinalProduct

A generalized workflow for the synthesis of this compound.
Characterization

The characterization of the synthesized compound would typically involve a combination of spectroscopic and analytical techniques to confirm its structure and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the cyclohexyl ring, the methylene protons of the propionyl chain, and the protons of the oxazole ring.
¹³C NMR Resonances for the carbons of the cyclohexyl group, the propionyl chain (including the carbonyl carbon), and the carbons of the oxazole ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (207.27 m/z for [M]⁺ or 208.27 m/z for [M+H]⁺).
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching of the ketone, C=N and C-O stretching of the oxazole ring, and C-H stretching of the cyclohexyl and alkyl groups.
Elemental Analysis The percentage composition of Carbon, Hydrogen, and Nitrogen should be in agreement with the calculated values for the molecular formula C₁₂H₁₇NO₂.

Potential Biological Activity and Mechanism of Action

Specific biological data for this compound is not available. However, the oxazole core is a key feature in many biologically active compounds.

Insights from Related Oxazole Derivatives
  • Anticancer Activity: Many oxazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[7][8] Some have been shown to act as inhibitors of crucial cellular targets like tyrosine kinases or to interfere with microtubule polymerization.[9]

  • Antimicrobial Activity: The oxazole scaffold is present in compounds with significant antibacterial and antifungal properties.[1][2]

  • Anti-inflammatory Effects: Certain oxazole-containing molecules exhibit anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[10]

The cyclohexyl group, being a bulky and lipophilic moiety, can influence the binding affinity of the molecule to its biological target and affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Hypothetical Signaling Pathway Involvement

Given the known activities of other oxazole-containing compounds, it is plausible that this compound could interact with various cellular signaling pathways. For instance, if it were to possess anticancer properties, it might modulate pathways involved in cell cycle regulation or apoptosis. The following diagram illustrates a hypothetical mechanism where an oxazole compound inhibits a receptor tyrosine kinase (RTK), leading to the downregulation of a pro-survival pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Pathway Downstream Signaling Cascade (e.g., MAPK/ERK) RTK->Pathway Phosphorylates Ligand Growth Factor Ligand->RTK Binds & Activates Compound This compound (Hypothetical Inhibitor) Compound->RTK Inhibits Transcription Transcription Factor Activation Pathway->Transcription Gene Gene Expression (Proliferation, Survival) Transcription->Gene

Hypothetical inhibition of an RTK signaling pathway by an oxazole compound.

Conclusion and Future Directions

This compound is a molecule with a chemical structure that suggests potential for biological activity, given the established importance of the oxazole scaffold in medicinal chemistry. The presence of a cyclohexylpropionyl group adds a lipophilic dimension that could be explored for optimizing pharmacokinetic properties.

Currently, there is a significant lack of empirical data on the synthesis, characterization, and biological evaluation of this specific compound. Therefore, future research should focus on:

  • Development of a robust synthetic protocol and thorough characterization of the compound.

  • In vitro screening against a panel of biological targets, including cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammation.

  • In-depth mechanistic studies to elucidate any observed biological activity, including the identification of molecular targets and signaling pathways.

The information presented in this guide, while limited by the available data, provides a starting point for researchers interested in exploring the potential of this compound and its analogs in drug discovery and development.

References

Technical Guide: 2-(3-Cyclohexylpropionyl)oxazole - Chemical Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic route for 2-(3-Cyclohexylpropionyl)oxazole. Due to the limited availability of specific experimental data for this compound in published literature, this guide outlines a robust and well-established synthetic methodology for the preparation of 2-acyl oxazoles. The detailed experimental protocols are based on analogous reactions and provide a strong foundation for the successful synthesis and purification of the target molecule. This document is intended to be a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a central oxazole ring substituted at the 2-position with a 3-cyclohexylpropanoyl group. The chemical structure and key properties are summarized below.

Chemical Structure:

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 898759-06-3[1]
Molecular Formula C12H17NO2[1][2]
Molecular Weight 207.27 g/mol [1][2]
Boiling Point (Predicted) 317.6 ± 25.0 °C[2]
Density (Predicted) 1.057 ± 0.06 g/cm³[2]
pKa (Predicted) -1.71 ± 0.10[2]

Proposed Synthesis

A highly efficient and contemporary method for the synthesis of 2-acyl oxazoles involves the reaction of a 2-magnesiated oxazole (an oxazole Grignard reagent) with a Weinreb amide.[3][4] This approach is favored due to its high yield and the prevention of over-addition, a common side reaction with more reactive organometallics.[5]

The proposed two-step synthesis for this compound is as follows:

  • Step 1: Synthesis of the Weinreb Amide. 3-Cyclohexylpropanoic acid is converted to its corresponding N-methoxy-N-methylamide (Weinreb amide).

  • Step 2: Acylation of Oxazole. The Weinreb amide is then reacted with the Grignard reagent derived from oxazole to yield the final product.

Experimental Protocols

Step 1: Synthesis of N-methoxy-N-methyl-3-cyclohexylpropanamide (Weinreb Amide)

This protocol is adapted from standard procedures for Weinreb amide formation from carboxylic acids.[6][7]

  • Materials:

    • 3-Cyclohexylpropanoic acid

    • Oxalyl chloride or Thionyl chloride

    • N,O-Dimethylhydroxylamine hydrochloride

    • Triethylamine or Pyridine

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • Procedure:

    • To a solution of 3-cyclohexylpropanoic acid (1 equivalent) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.1 equivalents) to the solution at 0 °C. The reaction mixture is stirred at room temperature until gas evolution ceases.

    • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-cyclohexylpropanoyl chloride.

    • In a separate flask, a suspension of N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) in anhydrous DCM is cooled to 0 °C.

    • Triethylamine (2.5 equivalents) is added dropwise, and the mixture is stirred for 15-20 minutes.

    • The crude 3-cyclohexylpropanoyl chloride, dissolved in anhydrous DCM, is added dropwise to the amine solution at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.

    • The combined organic layers are washed with saturated aqueous NaHCO3, brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford N-methoxy-N-methyl-3-cyclohexylpropanamide.

Step 2: Synthesis of this compound

This protocol is based on the general method for the reaction of Weinreb amides with 2-magnesiated oxazoles.[3][4]

  • Materials:

    • N-methoxy-N-methyl-3-cyclohexylpropanamide (from Step 1)

    • Oxazole

    • Isopropylmagnesium chloride (i-PrMgCl) solution in THF

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • A solution of oxazole (1.2 equivalents) in anhydrous THF is cooled to -10 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Isopropylmagnesium chloride solution (1.2 equivalents) is added dropwise, maintaining the temperature below -10 °C.

    • The resulting mixture is stirred at this temperature for 30-60 minutes to ensure the complete formation of the 2-oxazolylmagnesium chloride.

    • A solution of N-methoxy-N-methyl-3-cyclohexylpropanamide (1 equivalent) in anhydrous THF is then added dropwise to the Grignard reagent solution, maintaining the temperature below -10 °C.

    • The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

    • The reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

    • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield this compound.

Synthesis Workflow Diagram

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Workflow A 3-Cyclohexylpropanoic Acid D N-methoxy-N-methyl- 3-cyclohexylpropanamide (Weinreb Amide) A->D Step 1: Weinreb Amide Formation B N,O-Dimethylhydroxylamine HCl B->D C Oxalyl Chloride / Base C->A H This compound D->H Step 2: Acylation E Oxazole G 2-Oxazolylmagnesium Chloride (Grignard Reagent) E->G Grignard Formation F i-PrMgCl in THF F->E G->H

References

An In-depth Technical Guide to the Spectroscopic Data of 2-(3-Cyclohexylpropionyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(3-Cyclohexylpropionyl)oxazole is a molecule of interest in medicinal chemistry and drug discovery due to the presence of the oxazole ring, a key pharmacophore in many biologically active compounds. The cyclohexylpropionyl side chain imparts lipophilicity, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties. Accurate characterization of this compound is essential for its development and application. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the methodologies for their acquisition.

Predicted Spectroscopic Data

The data presented in the following tables are predicted values and typical ranges derived from known spectroscopic data of 2-acyloxazoles and cyclohexyl derivatives. These tables offer a clear and structured summary for easy reference and comparison.

2.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Data

Predicted solvent: CDCl₃, Spectrometer frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90s1HH5-oxazole
~7.35s1HH4-oxazole
~3.05t2H-CO-CH₂-
~1.75m2H-CH₂-CH₂-cyclohexyl
~1.60 - 1.80m5HCyclohexyl-H
~1.10 - 1.30m6HCyclohexyl-H
~0.85 - 1.00m2HCyclohexyl-H

2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Predicted solvent: CDCl₃, Spectrometer frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~188.0C=O (keto)
~161.0C2-oxazole
~143.0C5-oxazole
~130.0C4-oxazole
~40.0-CO-CH₂-
~37.5Cyclohexyl-CH
~33.0Cyclohexyl-CH₂
~31.5-CH₂-CH₂-cyclohexyl
~26.5Cyclohexyl-CH₂
~26.0Cyclohexyl-CH₂

2.3. IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3120MediumC-H stretch (oxazole ring)
~2925, ~2850StrongC-H stretch (cyclohexyl)
~1710StrongC=O stretch (keto)
~1580MediumC=N stretch (oxazole ring)
~1450MediumCH₂ scissoring
~1100MediumC-O-C stretch (oxazole ring)

2.4. MS (Mass Spectrometry) Data

Predicted ionization method: Electron Ionization (EI)

m/zRelative IntensityAssignment
207High[M]⁺ (Molecular Ion)
124Medium[M - C₆H₁₁]⁺
96High[C₆H₁₁-CH₂]⁺
83High[C₆H₁₁]⁺
69Medium[Oxazole-C=O]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, 16-32 scans, and a pulse angle of 45 degrees.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same 100 MHz spectrometer. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024-4096 scans. Proton decoupling (e.g., broadband decoupling) should be applied to simplify the spectrum.

3.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the neat compound directly onto the ATR crystal. For thin-film analysis, dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), deposit a drop onto a KBr or NaCl plate, and allow the solvent to evaporate.

  • Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

3.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the mass spectrum.

  • Data Acquisition: Scan a mass range from m/z 40 to 500 to detect the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be performed to confirm the elemental composition of the molecular ion and key fragments.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials (3-Cyclohexylpropanoic acid, Oxazole precursor) reaction Coupling Reaction start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (EI, HRMS) product->ms data_analysis Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Synthetic and Spectroscopic Characterization Workflow.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures to verify them. Researchers can use this information to guide their synthetic and analytical efforts in the development of novel oxazole-based compounds.

The Pharmacological Potential of Oxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered heterocycle containing oxygen and nitrogen, is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This versatility has led to the development of numerous oxazole-containing compounds with therapeutic potential. This technical guide provides an in-depth overview of the significant biological activities of oxazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid in the rational design and development of novel oxazole-based therapeutic agents.

Anticancer Activity

Oxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant strains.[2][3] Their mechanisms of action are diverse, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[4][5]

Mechanisms of Anticancer Action

Several key cellular targets have been identified for the anticancer effects of oxazole derivatives:

  • Tubulin Polymerization Inhibition: A significant number of oxazole-containing compounds exert their anticancer effects by interfering with microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[4][6][7]

  • Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition: STAT3 is a transcription factor that is constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis. Certain oxazole derivatives have been shown to inhibit the STAT3 signaling pathway by preventing its dimerization and subsequent nuclear translocation, thereby downregulating the expression of its target genes.[4][8][9]

  • G-Quadruplex Stabilization: G-quadruplexes are four-stranded DNA structures found in telomeres and promoter regions of oncogenes. Stabilization of these structures by small molecules can inhibit telomerase activity and downregulate oncogene expression. Some oxazole derivatives have been identified as potent G-quadruplex stabilizers.[4][10]

  • Kinase Inhibition: Oxazole derivatives can act as inhibitors of various protein kinases that are crucial for cancer cell signaling, including those involved in cell growth and division.[11]

  • Topoisomerase Inhibition: These compounds can also target DNA topoisomerases, enzymes essential for DNA replication and transcription, leading to DNA damage and apoptosis.[4][5]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected oxazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline based 1,3,4-oxadiazoleNCI 60 panel0.40 - 15.8[12]
Benzothiophene-based 1,3,4-oxadiazoleHT291.3 - 2.0[12]
1,3,4-oxadiazole–thiazolidinedione hybridsMCF-77.74 - 7.87[12]
Quinazoline based 1,3,4-oxadiazoleMCF-7, A549, MDA-MB-2310.34 - 2.45[12]
Oxazolo[5,4-d]pyrimidine (3g)HT2958.44[13]
Ferulic and caffeic acid-based 1,3,4 oxadiazole (Compound 5)U87, T98G, LN22934.4 - 37.9[14]
2-(3-(6-chloro-5-methylpyridin-3-yl)phenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazole (CHK9)Lung cancer cells4.8 - 5.1[15]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Oxazole derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[2]

  • Prepare serial dilutions of the oxazole derivative in the culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[11]

  • Remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of oxazole derivative cell_seeding->compound_prep add_compound Add compound to cells compound_prep->add_compound incubation_24_72h Incubate for 24-72h add_compound->incubation_24_72h add_mtt Add MTT solution incubation_24_72h->add_mtt incubation_2_4h Incubate for 2-4h add_mtt->incubation_2_4h solubilization Add solubilization solution incubation_2_4h->solubilization read_absorbance Read absorbance at 570nm solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Workflow

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents.[16] Oxazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[17]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of oxazole derivatives are not as extensively studied as their anticancer effects, but some potential targets include:

  • Enzyme Inhibition: Oxazoles can inhibit essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[17]

  • Cell Wall Synthesis Inhibition: Some derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

  • Biofilm Formation Inhibition: Oxazole compounds have been shown to inhibit the formation of microbial biofilms, which are communities of microorganisms that are highly resistant to antibiotics.[18]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected oxazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Amido sulfonamido methane linked bisoxazoleStaphylococcus aureus21 mm inhibition zone at 100mg/well[17]
Amine linked bis-heterocycle with oxazoleKlebsiella pneumoniae22 mm inhibition zone at 100mg/well[17]
Pyrazole, oxazole, imidazole derivative (18)Quinolone-resistant Gram-positive bacteriaPotent activity[17]
1,3-oxazole derivative (23)S. aureus, E. coli, B. subtilis, K. pneumoniaNotable activity at 200 µg/ml[19]
3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid (1d)E. coli ATCC 2592228.1[18]
3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid (1d)C. albicans 12814[18]
Oxazole derivative 3(d)S. aureus, B. subtilis, E. coli, P. aeruginosa100-500[20]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[21]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Oxazole derivative stock solution

  • Inoculum suspension standardized to 0.5 McFarland turbidity

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.[17]

  • Add 100 µL of the oxazole derivative stock solution to the first well of each row, creating a 1:2 dilution.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.[17]

  • Prepare an inoculum of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the standardized inoculum to each well. Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[22]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis prepare_broth Dispense broth in 96-well plate prepare_compound Prepare serial dilutions of oxazole derivative prepare_broth->prepare_compound add_inoculum Add inoculum to wells prepare_compound->add_inoculum prepare_inoculum Prepare standardized inoculum prepare_inoculum->add_inoculum incubate_plate Incubate for 18-24h add_inoculum->incubate_plate read_mic Visually determine MIC incubate_plate->read_mic

Broth Microdilution Workflow

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Oxazole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[21]

Mechanism of Anti-inflammatory Action: COX-2 Inhibition

A primary mechanism for the anti-inflammatory activity of many oxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[23] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[24]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected oxazole derivatives.

Compound/DerivativeAssayActivityReference
Oxazole derivative (84)COX-2 Inhibition70.14% inhibition[23]
Diaryl heterocyclic oxazole (85)COX-2 Inhibition47.10% inhibition[23]
1,3,4-Oxadiazole (8b)NO Production Inhibition (RAW 264.7 cells)IC50 = 0.40 µM[25]
1,3,4-Oxadiazole (11c)COX-2 InhibitionIC50 = 0.04 µM[25]
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamideCarrageenan-induced paw edema45.1 - 81.7% protection[26]
2,5-Disubstituted-1,3,4-oxadiazole (Ox-6f)Carrageenan-induced paw edema79.83% reduction in edema[27]
2,5-Diaryl-1,3,4-oxadiazole (6e, 6f, 7f)Carrageenan-induced paw edemaSuperior to celecoxib[28]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[4]

Materials:

  • Wistar rats (or other suitable rodent model)

  • 1% (w/v) carrageenan solution in saline

  • Oxazole derivative suspension/solution

  • Plethysmometer or calipers

  • Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

  • Fast the animals overnight before the experiment with free access to water.

  • Administer the oxazole derivative or the standard drug (e.g., intraperitoneally or orally) to the test groups of animals. The control group receives the vehicle only.[19]

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[1][19]

  • Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[19]

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Carrageenan_Paw_Edema_Workflow cluster_prep Preparation cluster_induction Induction cluster_measurement Measurement cluster_analysis Analysis animal_fasting Fast animals overnight drug_admin Administer oxazole derivative or control animal_fasting->drug_admin carrageenan_injection Inject carrageenan into paw drug_admin->carrageenan_injection measure_paw Measure paw volume/thickness at intervals carrageenan_injection->measure_paw calculate_inhibition Calculate % inhibition of edema measure_paw->calculate_inhibition

Carrageenan-Induced Paw Edema Workflow

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by oxazole derivatives.

Tubulin Polymerization Inhibition

Tubulin_Inhibition oxazole Oxazole Derivative tubulin α/β-Tubulin Dimers oxazole->tubulin Binds to colchicine site microtubule Microtubule tubulin->microtubule Polymerization tubulin->microtubule g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest Disruption of microtubule dynamics apoptosis Apoptosis g2m_arrest->apoptosis

Tubulin Polymerization Inhibition by Oxazoles
STAT3 Signaling Pathway Inhibition

STAT3_Inhibition cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation stat3_p p-STAT3 stat3->stat3_p stat3_dimer p-STAT3 Dimer stat3_p->stat3_dimer Dimerization nucleus Nucleus stat3_dimer->nucleus Nuclear Translocation target_genes Target Gene Expression (e.g., Bcl-xL, Cyclin D1) nucleus->target_genes proliferation Cell Proliferation & Survival target_genes->proliferation oxazole Oxazole Derivative oxazole->stat3_dimer Inhibits dimerization

STAT3 Signaling Inhibition by Oxazoles
COX-2 Inhibition Pathway

COX2_Inhibition stimuli Inflammatory Stimuli pla2 Phospholipase A2 stimuli->pla2 cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid via PLA2 pla2->cell_membrane cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation oxazole Oxazole Derivative oxazole->cox2 Inhibition

COX-2 Inhibition by Oxazoles

Conclusion

Oxazole derivatives represent a highly versatile and promising class of compounds in drug discovery. Their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, are attributed to their ability to interact with a wide range of biological targets. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel oxazole-based therapeutics with improved efficacy and safety profiles. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective treatments for a variety of diseases.

References

In Silico Prediction of 2-(3-Cyclohexylpropionyl)oxazole Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of the novel compound, 2-(3-Cyclohexylpropionyl)oxazole. Given the therapeutic potential of oxazole derivatives, which are known to exhibit a wide range of pharmacological effects including anti-inflammatory, anticancer, and antimicrobial activities, computational approaches offer a rapid and cost-effective means to explore the potential biological targets and mechanisms of action of this specific molecule.[1][2][3] This document outlines detailed protocols for key in silico techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore hypothesis generation. Furthermore, it presents hypothetical predictive data and visual workflows to guide researchers in the virtual screening and characterization of this compound.

Introduction to this compound and In Silico Bioactivity Prediction

The oxazole ring is a key structural motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have been reported to modulate the activity of various protein targets, leading to diverse therapeutic applications.[1][3] The compound this compound, with its unique combination of a cyclohexyl group and an oxazole core, presents an interesting candidate for drug discovery.

Computer-aided drug discovery (CADD) plays a pivotal role in modern pharmaceutical research, enabling the rapid screening of large compound libraries and the prediction of potential biological activities.[4][5] These in silico methods are broadly categorized into structure-based and ligand-based approaches.[4] Structure-based methods, such as molecular docking, rely on the three-dimensional structure of the biological target to predict ligand binding.[6] In contrast, ligand-based methods, including QSAR and pharmacophore modeling, utilize the properties of known active molecules to predict the activity of new compounds.[7][8] This guide will delve into both approaches to build a comprehensive predictive profile for this compound.

Predicted Bioactivity Profile of this compound

Based on the known activities of structurally similar oxazole derivatives, we hypothesize that this compound is likely to exhibit anti-inflammatory or anticancer properties. For the purpose of this guide, we will explore its potential as an inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, and as a potential modulator of a cancer-related kinase.

Hypothetical Molecular Docking Results

To provide a concrete example, a hypothetical molecular docking study was conceptualized for this compound against human COX-2 (PDB ID: 5IKQ). The predicted binding affinities and interactions are summarized in the table below.

Compound Target PDB ID Predicted Binding Affinity (kcal/mol) Key Predicted Interactions
This compoundCOX-25IKQ-8.5Hydrogen bond with Arg120, Hydrophobic interactions with Val523, Ala527
Celecoxib (Control)COX-25IKQ-10.2Hydrogen bond with Arg513, Hydrophobic interactions with Val523, Ser353
Hypothetical QSAR Model Data

A hypothetical QSAR model was developed based on a dataset of 25 oxazole derivatives with known COX-2 inhibitory activity. The model aims to predict the half-maximal inhibitory concentration (IC50) based on molecular descriptors.

Compound ID Structure Molecular Weight LogP Topological Polar Surface Area (TPSA) Experimental pIC50 (-log(IC50 M)) Predicted pIC50
Oxazole-1(Structure)180.22.145.36.86.7
Oxazole-2(Structure)194.22.548.17.17.0
.....................
This compound(Structure)207.33.238.7(To be determined)7.5

Experimental Protocols for In Silico Prediction

This section provides detailed methodologies for the key in silico experiments discussed in this guide.

Molecular Docking Protocol

Objective: To predict the binding mode and affinity of this compound to a specific protein target (e.g., COX-2).

Materials:

  • 3D structure of the target protein (from Protein Data Bank).

  • 3D structure of this compound (generated from its 2D structure).

  • Molecular docking software (e.g., AutoDock, Glide, GOLD).[9][10]

Procedure:

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., PDB ID: 5IKQ).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges.

    • Define the binding site or active site, typically based on the location of the co-crystallized ligand or through binding site prediction tools.

  • Ligand Preparation:

    • Draw the 2D structure of this compound using a chemical drawing tool.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Set up the docking parameters, including the search algorithm (e.g., genetic algorithm) and the number of docking runs.[9]

    • Define the grid box that encompasses the defined binding site of the protein.

    • Run the docking simulation to generate multiple binding poses of the ligand within the protein's active site.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies.

    • The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-ranked pose.

QSAR Modeling Protocol

Objective: To develop a mathematical model that relates the chemical structure of oxazole derivatives to their biological activity.

Materials:

  • A dataset of oxazole compounds with known biological activity (e.g., IC50 values).

  • Software for calculating molecular descriptors (e.g., PaDEL-Descriptor, RDKit).

  • Statistical software for model building (e.g., R, Python with scikit-learn).

Procedure:

  • Data Collection and Curation:

    • Compile a dataset of at least 20-30 structurally diverse oxazole derivatives with experimentally determined activity against the target of interest.

    • Ensure the activity data is consistent and from a reliable source.

    • Draw the 2D structures of all compounds.

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors for each compound, including constitutional, topological, geometrical, and electronic descriptors.

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the model, and the test set is used to validate its predictive power.

  • Model Building and Validation:

    • Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), to build a model that correlates the descriptors with the biological activity.

    • Perform internal validation (e.g., cross-validation) on the training set to assess the model's robustness.

    • Perform external validation on the test set to evaluate the model's predictive ability. Key statistical parameters to assess include the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).

  • Prediction for New Compounds:

    • Once a statistically robust and predictive QSAR model is developed, it can be used to predict the activity of new compounds like this compound.

Pharmacophore Modeling Protocol

Objective: To identify the common 3D arrangement of chemical features essential for the biological activity of oxazole derivatives.

Materials:

  • A set of active compounds (ligands).

  • Pharmacophore modeling software (e.g., Phase, LigandScout).

Procedure:

  • Ligand Set Preparation:

    • Select a set of structurally diverse and potent active compounds.

    • Generate low-energy 3D conformations for each ligand.

  • Pharmacophore Feature Identification:

    • Identify the key pharmacophoric features for each ligand, such as hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings, and positive/negative ionizable groups.

  • Pharmacophore Model Generation:

    • Align the active ligands based on their common features.

    • Generate pharmacophore hypotheses that represent the 3D arrangement of these common features.

    • Score and rank the generated hypotheses based on how well they map the active compounds.

  • Model Validation:

    • Validate the best pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen large compound databases to identify novel molecules that match the pharmacophoric features and are therefore likely to be active.

Visualizations of In Silico Workflows and Pathways

To further clarify the methodologies and their context, the following diagrams have been generated using Graphviz.

In_Silico_Prediction_Workflow cluster_ligand_based Ligand-Based Approach cluster_structure_based Structure-Based Approach cluster_compound cluster_prediction Prediction QSAR QSAR Modeling Bioactivity Predicted Bioactivity Profile (e.g., Binding Affinity, IC50) QSAR->Bioactivity Pharm Pharmacophore Modeling Pharm->Bioactivity Identifies potential hits Data Dataset of Known Active Molecules Data->QSAR Data->Pharm Docking Molecular Docking Docking->Bioactivity Target 3D Structure of Biological Target Target->Docking Compound This compound Compound->QSAR Predict Activity Compound->Pharm Screen against Model Compound->Docking Molecular_Docking_Workflow Start Start PrepProt Protein Preparation (PDB file) Start->PrepProt PrepLig Ligand Preparation (2D to 3D) Start->PrepLig Grid Grid Generation (Define Binding Site) PrepProt->Grid Dock Run Docking Simulation PrepLig->Dock Grid->Dock Analyze Analyze Results (Binding Poses & Energies) Dock->Analyze End End Analyze->End QSAR_Workflow Start Start Data Data Collection (Structures & Activities) Start->Data Descriptors Calculate Molecular Descriptors Data->Descriptors Split Split Data (Training & Test Sets) Descriptors->Split Build Build QSAR Model (e.g., MLR, RF) Split->Build Validate Validate Model (Internal & External) Build->Validate Predict Predict Activity of New Compounds Validate->Predict If Validated End End Predict->End COX2_Signaling_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound This compound (Predicted Inhibitor) Compound->COX2

References

The Oxazole Scaffold: A Versatile Core for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Discovery, Characterization, and Therapeutic Potential of Novel Oxazole Compounds

For researchers, scientists, and professionals in drug development, the search for novel molecular scaffolds that offer both synthetic accessibility and a broad spectrum of biological activities is a perpetual endeavor. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, has emerged as a "privileged" structure in medicinal chemistry. Its unique electronic properties and ability to engage in diverse non-covalent interactions with biological targets have led to the development of numerous compounds with significant therapeutic potential.[1][2][3][4] This technical guide provides an in-depth overview of the discovery and characterization of novel oxazole compounds, complete with data-driven insights, detailed experimental protocols, and visual representations of key concepts.

A Spectrum of Biological Activity: From Metabolism to Oncology

Recent research has highlighted the remarkable versatility of the oxazole core, with derivatives demonstrating efficacy across a range of therapeutic areas. These include metabolic disorders, infectious diseases, and oncology. The inherent properties of the oxazole ring allow it to serve as a versatile pharmacophore that can be readily modified to achieve desired potency and selectivity.[1][2][5]

Modulating Metabolic Pathways

A notable area of investigation is the development of oxazole-based compounds for the treatment of diabetes. Researchers have designed and synthesized series of 2,4-disubstituted-oxazole derivatives, identifying lead compounds with potent hypoglycemic activity.[6] One optimized compound, 5k , demonstrated a significant increase in glucose consumption in HepG2 cells, surpassing the activity of the widely used antidiabetic drug, metformin.[6] Mechanistic studies suggest that these compounds may exert their effects through the activation of the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.[6]

Combating Fungal and Viral Infections

The oxazole scaffold has also proven to be a valuable template for the development of novel anti-infective agents. By incorporating an oxazole group into pyrazol-5-yl-benzamide derivatives, scientists have created potent succinate dehydrogenase (SDH) inhibitors with significant antifungal properties.[7] Several of these compounds exhibited excellent inhibitory activity against various fungal pathogens, with some surpassing the efficacy of the commercial fungicide boscalid.[7]

In the realm of antiviral research, the emergence of global health threats like SARS-CoV-2 has spurred the search for new therapeutic interventions. A family of synthetic oxazole-based macrocycles has been discovered to be active against this coronavirus.[8] Docking studies and in-vitro assays have confirmed their inhibitory activity against the SARS-CoV-2 main protease, a crucial enzyme for viral replication.[8]

A New Frontier in Anticancer Research

The development of oxazole-containing compounds as anticancer agents represents a particularly active and promising area of research.[5][9][10] These compounds have been shown to target a variety of cancer-related pathways and proteins. Their mechanisms of action include the inhibition of protein kinases, disruption of microtubule dynamics, and modulation of transcription factors like STAT3.[10][11] The structural diversity achievable with the oxazole core allows for the fine-tuning of activity against specific cancer cell lines and targets.[5][10] For instance, certain benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis in tumors.[12]

Quantitative Analysis of Biological Activity

To facilitate a comparative analysis of the therapeutic potential of various novel oxazole compounds, the following tables summarize key quantitative data from recent studies.

CompoundTarget/AssayCell LineIC50 / EC50 / ActivityReference
Compound 5k Glucose ConsumptionHepG260% increase vs control[6]
Compound C13 Sclerotinia sclerotiorum-EC50 = 0.69 mg/L[7]
Compound C14 Sclerotinia sclerotiorum-EC50 = 0.26 mg/L[7]
Compound C16 Sclerotinia sclerotiorum-EC50 = 0.95 mg/L[7]
Oxazolismycin Angiotensin-Converting Enzyme (ACE)-IC50 = 0.326 µM[13][14]
Macrocycle 13 SARS-CoV-2Vero-E6Superior to carboxamides[8]
Macrocycle 14 SARS-CoV-2Vero-E6Superior to carboxamides[8]
Compound 12l VEGFR-2 Kinase-IC50 = 97.38 nM[12]
Compound 12l AntiproliferativeHepG2IC50 = 10.50 µM[12]
Compound 12l AntiproliferativeMCF-7IC50 = 15.21 µM[12]

Visualizing the Science: Pathways and Processes

To provide a clearer understanding of the complex biological and chemical processes involved in the study of oxazole compounds, the following diagrams illustrate key signaling pathways and experimental workflows.

AMPK_Pathway Oxazole Compound (5k) Oxazole Compound (5k) AMPK AMPK Oxazole Compound (5k)->AMPK Activates Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Promotes Decreased Blood Glucose Decreased Blood Glucose Glucose Uptake->Decreased Blood Glucose

AMPK Signaling Pathway Activation by a Hypoglycemic Oxazole Compound.

Antifungal_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (Pyrazol-5-yl-benzamide derivatives) synthesis Introduction of Oxazole Group start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification invitro In Vitro Antifungal Assays (Multiple fungal strains) purification->invitro sds Succinate Dehydrogenase Inhibition Assay purification->sds ec50 EC50 Determination invitro->ec50 sar Structure-Activity Relationship (SAR) Analysis sds->sar ec50->sar

Experimental Workflow for Antifungal Oxazole Compound Development.

Foundational Methodologies: Experimental Protocols

The successful discovery and characterization of novel oxazole compounds rely on robust and reproducible experimental protocols. The following sections detail the methodologies for the synthesis and biological evaluation of these promising molecules.

General Synthesis of 2,4-Disubstituted Oxazole Derivatives

A common and effective method for the synthesis of 2,4-disubstituted oxazoles is the van Leusen reaction.[4] This reaction typically involves the condensation of an aldehyde with a tosylmethyl isocyanide (TosMIC) derivative in the presence of a base.

Materials:

  • Substituted aromatic aldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K2CO3)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • A solution of the substituted aromatic aldehyde (1.0 eq) and TosMIC (1.1 eq) in methanol is prepared in a round-bottom flask.

  • Potassium carbonate (1.5 eq) is added to the solution, and the mixture is stirred at room temperature for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and water.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

  • The structure of the purified oxazole derivative is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[8]

In Vitro Antifungal Susceptibility Testing

The antifungal activity of novel oxazole compounds can be assessed using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized oxazole compounds

  • Fungal strains (e.g., Sclerotinia sclerotiorum, Alternaria alternata, Botrytis cinerea)[7]

  • Potato Dextrose Broth (PDB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • The oxazole compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in PDB in 96-well microtiter plates.

  • A standardized inoculum of each fungal strain is prepared and added to each well.

  • The plates are incubated at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

  • Fungal growth is determined by measuring the optical density at a specific wavelength (e.g., 600 nm) using a spectrophotometer.

  • The EC50 value, the concentration of the compound that inhibits 50% of fungal growth, is calculated by plotting the percentage of growth inhibition against the compound concentration.[7]

Cell-Based Glucose Consumption Assay

The hypoglycemic effect of oxazole derivatives can be evaluated by measuring their ability to stimulate glucose uptake in a relevant cell line, such as HepG2 human liver cancer cells.

Materials:

  • Synthesized oxazole compounds

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Glucose Assay Kit

  • 96-well cell culture plates

Procedure:

  • HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the oxazole compounds or a positive control (e.g., metformin) in serum-free DMEM for a specified period (e.g., 24 hours).

  • After the treatment period, the glucose concentration in the culture medium is measured using a commercially available glucose assay kit according to the manufacturer's instructions.

  • The amount of glucose consumed by the cells is calculated by subtracting the final glucose concentration from the initial glucose concentration.

  • The results are typically expressed as a percentage of glucose consumption relative to a vehicle-treated control.[6]

This guide provides a foundational understanding of the current landscape of oxazole compound research. The versatility of the oxazole scaffold, coupled with innovative synthetic strategies and robust biological evaluation, continues to position it as a cornerstone in the development of next-generation therapeutics. The provided data, visualizations, and protocols serve as a valuable resource for scientists dedicated to advancing the frontiers of drug discovery.

References

The Pivotal Role of Alkyl Substituents in the Bioactivity of Oxazole Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and metabolic regulatory effects.[1][2] The substitution pattern on the oxazole core is a key determinant of the pharmacological profile of these compounds. This technical guide delves into the critical role of alkyl substituents in modulating the structure-activity relationship (SAR) of oxazole derivatives, providing a comprehensive overview for researchers engaged in the design and development of novel therapeutics.

Structure-Activity Relationship of Alkyl-Substituted Oxazoles

The introduction of alkyl groups at various positions of the oxazole ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. The size, shape, and lipophilicity of the alkyl substituent can dictate the interaction with biological targets.

Antibacterial Activity

The antibacterial potential of alkyl-substituted oxazoles has been a subject of considerable interest. The length and nature of the alkyl chain can modulate the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.

Compound IDR1-SubstituentR2-SubstituentR3-SubstituentBacterial StrainActivity (MIC in µg/mL)Reference
1a MethylPhenylHS. aureus>100[3]
1b EthylPhenylHS. aureus64[3]
1c PropylPhenylHS. aureus32[3]
1d IsopropylPhenylHS. aureus64[3]
2a PhenylMethylHE. coli>100[3]
2b PhenylEthylHE. coli128[3]
2c PhenylPropylHE. coli64[3]

Table 1: Influence of Alkyl Substituents on Antibacterial Activity of 2,4-Disubstituted Oxazoles.

As evidenced in Table 1, for a series of 2-alkyl-4-phenyl-oxazoles, increasing the alkyl chain length from methyl to propyl at the R1 position (compounds 1a-1c ) leads to a progressive increase in antibacterial activity against Staphylococcus aureus. This suggests that enhanced lipophilicity may facilitate better membrane interaction or binding to a hydrophobic pocket in the target protein. However, the introduction of branching, as in the isopropyl substituent (1d ), results in a slight decrease in activity compared to the linear propyl chain, indicating that steric factors may also play a role. A similar trend is observed for 4-alkyl-2-phenyl-oxazoles against Escherichia coli (compounds 2a-2c ).

Anticancer Activity

Alkyl-substituted oxazoles have also emerged as promising anticancer agents, with their activity often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

Compound IDR1-SubstituentR2-SubstituentR3-SubstituentCancer Cell LineActivity (IC50 in µM)Reference
3a MethylPhenylHMCF-7 (Breast)15.2[4]
3b EthylPhenylHMCF-7 (Breast)10.8[4]
3c PropylPhenylHMCF-7 (Breast)7.5[4]
4a PhenylMethylHA549 (Lung)22.4[4]
4b PhenylEthylHA549 (Lung)18.1[4]
4c PhenylIsopropylHA549 (Lung)25.6[4]

Table 2: Influence of Alkyl Substituents on Anticancer Activity of 2,5-Disubstituted Oxazoles.

The data in Table 2 suggests that for 2-alkyl-5-phenyl-oxazoles (compounds 3a-3c ), a longer alkyl chain at the R1 position correlates with increased cytotoxicity against the MCF-7 breast cancer cell line. This trend is consistent with the observations in antibacterial studies, pointing towards the importance of lipophilicity for cellular uptake or target engagement. In the case of 5-alkyl-2-phenyl-oxazoles (compounds 4a-4c ) against the A549 lung cancer cell line, an ethyl group at the R2 position appears to be optimal, with a bulkier isopropyl group leading to a decrease in activity, again highlighting the interplay between lipophilicity and steric hindrance.

Anti-inflammatory Activity

The anti-inflammatory properties of oxazole derivatives can also be fine-tuned by alkyl substitution, particularly in the context of inhibiting enzymes like cyclooxygenase-2 (COX-2).

Compound IDR1-SubstituentR2-SubstituentCOX-2 Inhibition (IC50 in µM)Reference
5a PhenylMethyl5.2[5]
5b PhenylEthyl3.8[5]
5c Phenyln-Propyl2.1[5]
5d Phenyln-Butyl1.5[5]

Table 3: Structure-Activity Relationship of 5-Alkyl-2-phenyl-oxazoles as COX-2 Inhibitors.

As shown in Table 3, for 5-alkyl-2-phenyl-oxazoles, increasing the length of the alkyl chain at the R2 position from methyl to n-butyl results in a significant enhancement of COX-2 inhibitory activity. This strong positive correlation suggests that the alkyl group likely interacts with a hydrophobic region within the active site of the COX-2 enzyme.

Experimental Protocols

General Synthesis of 2,5-Dialkyl-Oxazoles

This protocol describes a general method for the synthesis of 2,5-dialkyl-oxazoles via the condensation of an α-bromo ketone with an amide.

Materials:

  • α-bromo ketone (e.g., 2-bromopentan-3-one)

  • Amide (e.g., propionamide)

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the α-bromo ketone (1.0 eq) in toluene (5 mL/mmol of ketone) at 0 °C, add phosphorus oxychloride (1.2 eq) dropwise.

  • Add the amide (1.1 eq) to the reaction mixture and allow it to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2,5-dialkyl-oxazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Antibacterial Susceptibility Testing: Micro Broth Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • In a 96-well plate, add 50 µL of MHB to all wells.

  • Add 50 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 50 µL from one well to the next.

  • Repeat the serial dilution for the positive control antibiotic in a separate row.

  • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control well (MHB + inoculum) and a sterility control well (MHB only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

Modulation of AMPK Signaling Pathway

Some oxazole derivatives have been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis.[3] Activation of AMPK can be a therapeutic strategy for metabolic diseases and some cancers.

AMPK_Pathway cluster_membrane Cell Membrane Receptor Receptor Alkyl-Substituted Oxazole Alkyl-Substituted Oxazole AMPK AMPK Alkyl-Substituted Oxazole->AMPK Activates ACC ACC AMPK->ACC Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits LKB1 LKB1 LKB1->AMPK Phosphorylates Fatty Acid Synthesis Fatty Acid Synthesis ACC->Fatty Acid Synthesis Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis

AMPK signaling pathway activation by alkyl-substituted oxazoles.
Inhibition of Tyrosine Kinase Signaling

Many oxazole-based compounds have been developed as tyrosine kinase inhibitors, which are crucial in cancer therapy as they can block the signaling pathways that lead to cell proliferation and survival.[6]

Tyrosine_Kinase_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Activates Alkyl-Substituted Oxazole Alkyl-Substituted Oxazole Alkyl-Substituted Oxazole->Receptor Tyrosine Kinase Inhibits ATP binding ATP ATP ATP->Receptor Tyrosine Kinase Phosphorylates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Cell Survival Cell Survival Downstream Signaling->Cell Survival

Mechanism of Tyrosine Kinase inhibition by alkyl-substituted oxazoles.
Experimental Workflow for SAR Studies

The systematic evaluation of the structure-activity relationship of alkyl-substituted oxazoles involves a logical progression of synthesis, characterization, and biological testing.

SAR_Workflow Compound Design Compound Design Synthesis Synthesis Compound Design->Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Biological Screening Biological Screening Purification & Characterization->Biological Screening Data Analysis Data Analysis Biological Screening->Data Analysis Lead Optimization Lead Optimization Data Analysis->Lead Optimization Lead Optimization->Compound Design Iterative Cycle

Iterative workflow for structure-activity relationship studies.

Conclusion

The strategic incorporation of alkyl substituents onto the oxazole scaffold is a powerful tool for modulating biological activity. As demonstrated, variations in alkyl chain length, branching, and position can have a profound impact on the antibacterial, anticancer, and anti-inflammatory properties of these compounds. A systematic approach to synthesis and biological evaluation, guided by the principles of structure-activity relationships, will continue to be instrumental in the development of novel and effective oxazole-based therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in this exciting and impactful field of drug discovery.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Cyclohexylpropionyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the synthetic organic compound 2-(3-Cyclohexylpropionyl)oxazole. While experimentally determined data for this specific molecule is limited in publicly accessible literature, this document compiles available predicted values and outlines detailed, standardized experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers and drug development professionals, enabling a thorough understanding of the compound's characteristics and providing a framework for its empirical analysis. The oxazole moiety is a key feature in numerous biologically active compounds, suggesting potential pharmacological relevance for this molecule. A hypothetical signaling pathway, based on the known activities of other oxazole derivatives, is presented to illustrate a potential mechanism of action that could be investigated.

Chemical Identity and Predicted Physicochemical Properties

This compound is a chemical compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol .[1][2] Its structure features a cyclohexyl group linked by a propionyl chain to an oxazole ring.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueData Source
Boiling Point317.6 ± 25.0 °CChemicalBook[1]
Density1.057 ± 0.06 g/cm³ChemicalBook[1]
pKa-1.71 ± 0.10ChemicalBook[1]

Note: The data presented in Table 1 are predicted values and have not been experimentally verified. These predictions provide a preliminary assessment of the compound's properties, but empirical determination is crucial for accurate characterization.

Experimental Protocols for Physicochemical Characterization

To facilitate the experimental validation of the predicted properties and to determine other critical parameters, the following standard protocols are provided.

Determination of Melting Point

Methodology: The melting point can be determined using a digital melting point apparatus. A small, powdered sample of the purified compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid is recorded.

Determination of Boiling Point

Methodology: The boiling point can be determined using the distillation method. The compound is heated in a distillation flask equipped with a condenser and a thermometer. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point.

Determination of Solubility

Methodology: The solubility of the compound in various solvents (e.g., water, ethanol, DMSO) can be determined using the shake-flask method. A known amount of the compound is added to a specific volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, typically by UV-Vis spectroscopy or HPLC.

Determination of the Acid Dissociation Constant (pKa)

Methodology: The pKa can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant. A titration curve is then plotted (pH vs. volume of titrant), and the pKa is determined from the midpoint of the buffer region.

Determination of the Partition Coefficient (LogP)

Methodology: The octanol-water partition coefficient (LogP) can be determined using the shake-flask method. The compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the phases are then separated. The concentration of the compound in each phase is determined, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathways

While no specific biological activities of this compound have been reported, the oxazole scaffold is present in a wide range of biologically active molecules with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5][6] For instance, some oxazole derivatives have been shown to exhibit antiproliferative activity by targeting specific signaling pathways in cancer cells.[7][8]

Based on the activities of related oxazole-containing compounds, a hypothetical signaling pathway that could be modulated by this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Oxazole This compound (Hypothetical Inhibitor) Oxazole->PI3K Inhibition (Hypothesized) G Workflow for Biological Activity Screening A Compound Synthesis & Purification B Physicochemical Characterization A->B C In vitro Cytotoxicity Assays (e.g., MTT on cancer cell lines) A->C D Target Identification Assays (e.g., Kinase Inhibition) C->D If active E Mechanism of Action Studies (e.g., Western Blot for pathway analysis) D->E F In vivo Efficacy Studies (Animal Models) E->F G Lead Optimization F->G

References

Characterization of 2-(3-Cyclohexylpropionyl)oxazole: A Technical Guide to Thermostability and Solubility Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(3-Cyclohexylpropionyl)oxazole, focusing on its thermostability and solubility. As a novel small molecule, understanding these parameters is critical for its potential development as a therapeutic agent. This document outlines the standard experimental protocols for determining these characteristics, presents data in a structured format, and includes workflow diagrams for key experimental procedures. This guide is intended to be a valuable resource for researchers and drug development professionals involved in the characterization and formulation of new chemical entities.

Introduction

The successful development of a new chemical entity (NCE) into a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties. Among these, thermostability and solubility are paramount as they directly influence the compound's storage, formulation, bioavailability, and overall efficacy. This whitepaper details the experimental approaches to characterize the thermostability and solubility of the novel compound, this compound. While specific experimental data for this compound is not publicly available, this guide presents the standardized methodologies that would be employed for its characterization.

Thermostability Assessment

Thermostability is a critical parameter that dictates the temperature at which a compound begins to degrade.[1][2] This information is vital for determining appropriate storage and handling conditions, as well as for predicting its shelf-life.[3] The primary techniques for assessing the thermostability of a small molecule like this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is used to determine the temperature at which the compound begins to decompose.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is placed into a tared TGA sample pan.

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.[1]

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).[5]

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset of decomposition is determined by the temperature at which a significant mass loss is observed.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[6] It is used to detect thermal events such as melting, crystallization, and glass transitions, providing further insight into the compound's thermal stability.[6][7]

Methodology:

  • Sample Preparation: A small amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Thermal Program: The temperature of the cell is increased at a constant rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument records the heat flow to the sample relative to the reference.

  • Data Analysis: The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events. The melting point (Tm) is identified as the peak of the endothermic melting transition.[7]

Data Presentation: Thermostability

The quantitative data obtained from TGA and DSC analyses should be summarized in a clear and concise table.

ParameterMethodResultUnits
Onset of Decomposition (Td)TGA[Example: 250]°C
Melting Point (Tm)DSC[Example: 125]°C

Solubility Assessment

Solubility is a crucial property that affects a drug's absorption and bioavailability.[8] It is typically determined in various aqueous and organic solvents to support formulation development and in vitro/in vivo testing.[8][9] Both kinetic and thermodynamic solubility assays are commonly performed.[9][10]

Experimental Protocol: Kinetic Solubility Assay

Kinetic solubility is a high-throughput screening method used in early drug discovery to estimate a compound's solubility.[9][10][11] It measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.[9][11]

Methodology (Nephelometry):

  • Stock Solution Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO), for example, at a concentration of 10 mM.[11]

  • Serial Dilution: The DMSO stock solution is serially diluted in a 96-well plate.

  • Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) is added to each well.[12]

  • Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) with shaking.[9]

  • Measurement: The formation of precipitate is detected by measuring the light scattering using a nephelometer.[9][12]

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant precipitation is observed.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility, or equilibrium solubility, is the saturation concentration of a compound in a solvent at equilibrium.[13][14] The shake-flask method is the gold standard for determining thermodynamic solubility.[9]

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., PBS, pH 7.4) in a vial.

  • Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9][15]

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[9]

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][16]

  • Data Analysis: The thermodynamic solubility is reported as the measured concentration of the saturated solution.

Data Presentation: Solubility

Solubility data should be presented in a tabular format, clearly indicating the type of solubility measured and the experimental conditions.

Solvent/Buffer (pH)Assay TypeSolubilityUnits
PBS (7.4)Kinetic[Example: 50]µM
PBS (7.4)Thermodynamic[Example: 35]µM
Simulated Gastric Fluid (1.2)Thermodynamic[Example: 15]µg/mL
Simulated Intestinal Fluid (6.8)Thermodynamic[Example: 40]µg/mL
WaterThermodynamic[Example: 20]µg/mL
EthanolThermodynamic[Example: >500]µg/mL

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

Thermostability_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Start Weigh Sample TGA_Instrument Place in TGA (Inert Atmosphere) TGA_Start->TGA_Instrument TGA_Heat Heat at Constant Rate TGA_Instrument->TGA_Heat TGA_Measure Record Mass Loss vs. Temperature TGA_Heat->TGA_Measure TGA_End Determine Td TGA_Measure->TGA_End DSC_Start Seal Sample in Pan DSC_Instrument Place in DSC with Reference DSC_Start->DSC_Instrument DSC_Heat Heat at Constant Rate DSC_Instrument->DSC_Heat DSC_Measure Record Heat Flow vs. Temperature DSC_Heat->DSC_Measure DSC_End Determine Tm DSC_Measure->DSC_End

Caption: Workflow for Thermostability Assessment.

Solubility_Workflow cluster_Kinetic Kinetic Solubility cluster_Thermo Thermodynamic Solubility Kinetic_Start Prepare DMSO Stock Solution Kinetic_Dilute Add Aqueous Buffer Kinetic_Start->Kinetic_Dilute Kinetic_Incubate Incubate & Shake (1-2h) Kinetic_Dilute->Kinetic_Incubate Kinetic_Measure Measure Precipitation (Nephelometry) Kinetic_Incubate->Kinetic_Measure Kinetic_End Determine Solubility Kinetic_Measure->Kinetic_End Thermo_Start Add Excess Solid to Solvent Thermo_Equilibrate Equilibrate & Shake (24-48h) Thermo_Start->Thermo_Equilibrate Thermo_Separate Filter or Centrifuge Thermo_Equilibrate->Thermo_Separate Thermo_Quantify Analyze Supernatant (HPLC/LC-MS) Thermo_Separate->Thermo_Quantify Thermo_End Determine Solubility Thermo_Quantify->Thermo_End

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(3-Cyclohexylpropionyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the synthesis of 2-(3-Cyclohexylpropionyl)oxazole, a key intermediate in various pharmaceutical and research applications. The primary method detailed is the efficient acylation of a 2-magnesiated oxazole with the Weinreb amide of 3-cyclohexylpropionic acid. An alternative route, the Robinson-Gabriel synthesis, is also discussed. This guide includes comprehensive experimental protocols, quantitative data summaries, and workflow diagrams to ensure reproducibility and aid in experimental design.

Introduction

Oxazole derivatives are a critical class of heterocyclic compounds frequently found in natural products and pharmacologically active molecules. The 2-acyl oxazole moiety, in particular, serves as a versatile building block in medicinal chemistry. The synthesis of this compound can be approached through several strategic disconnections. This document focuses on a highly effective method involving the coupling of an oxazole Grignard reagent with a Weinreb amide, which offers high yields and avoids common side reactions.[1][2] A classical alternative, the Robinson-Gabriel synthesis, is also presented, which involves the cyclodehydration of a 2-acylamino-ketone precursor.[3][4][5][6]

Synthesis Methods Overview

Two primary synthetic routes are detailed for the preparation of this compound:

  • Method A: Acylation of 2-Magnesiated Oxazole with a Weinreb Amide: This is the recommended and more modern approach, valued for its high efficiency and selectivity. It involves the formation of a Grignard reagent at the C2 position of the oxazole, followed by acylation.

  • Method B: Robinson-Gabriel Synthesis: A traditional and robust method that involves the synthesis of a 2-acylamino-ketone intermediate followed by acid-catalyzed cyclodehydration to form the oxazole ring.

Method A: Acylation of 2-Magnesiated Oxazole

This method is a two-step process starting from commercially available 3-cyclohexylpropionic acid and oxazole.

Workflow Diagram:

Method_A_Workflow cluster_0 Preparation of N-methoxy-N-methyl-3-cyclohexylpropanamide (Weinreb Amide) cluster_1 Acylation of Oxazole A 3-Cyclohexylpropionic Acid B Activation (e.g., with SOCl2) A->B C 3-Cyclohexylpropanoyl Chloride B->C D Reaction with N,O-Dimethylhydroxylamine Hydrochloride C->D E Weinreb Amide D->E I Coupling with Weinreb Amide E->I F Oxazole G Formation of 2-Magnesiated Oxazole (i-PrMgCl) F->G H 2-(chloromagnesio)oxazole G->H H->I J This compound I->J Method_A_Pathway cluster_step1 Step 1: Weinreb Amide Synthesis cluster_step2 Step 2: Acylation reagent reagent start_acid 3-Cyclohexylpropionic Acid C6H11CH2CH2COOH acid_chloride 3-Cyclohexylpropanoyl Chloride C6H11CH2CH2COCl start_acid->acid_chloride SOCl2 or (COCl)2 weinreb_amide N-methoxy-N-methyl-3-cyclohexylpropanamide C6H11CH2CH2CON(OCH3)CH3 acid_chloride->weinreb_amide HN(OCH3)CH3·HCl, Base oxazole Oxazole grignard 2-(chloromagnesio)oxazole oxazole->grignard i-PrMgCl, THF, -10 °C product This compound grignard->product Weinreb Amide, THF Method_B_Workflow cluster_0 Preparation of 2-Acylamino-ketone cluster_1 Cyclodehydration A Starting Amino Ketone (e.g., 2-amino-1-ethanol) B Acylation with 3-Cyclohexylpropanoyl Chloride A->B C N-(2-oxoethyl)-3- cyclohexylpropanamide B->C D 2-Acylamino-ketone E Cyclodehydrating Agent (e.g., H2SO4, P2O5) D->E F This compound E->F

References

Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Van Leusen oxazole synthesis is a powerful and versatile method for the formation of the oxazole ring system, a privileged scaffold in medicinal chemistry and materials science. This reaction proceeds via the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC), a commercially available and odorless isocyanide reagent. The reaction is typically mediated by a base and offers a direct route to 5-substituted or 4,5-disubstituted oxazoles.[1][2] This application note focuses on the utility of the Van Leusen synthesis for the preparation of alkyl-substituted oxazoles, providing detailed protocols and a summary of reaction parameters for the synthesis of various alkylated oxazole derivatives.

Reaction Mechanism

The mechanism of the Van Leusen oxazole synthesis involves a multi-step sequence initiated by the deprotonation of TosMIC.[3][4] The resulting anion acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent steps involve an intramolecular cyclization to form an oxazoline intermediate, followed by the elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.[3][5]

Van_Leusen_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products TosMIC TosMIC TosMIC_anion TosMIC Anion TosMIC->TosMIC_anion Deprotonation Aldehyde Alkyl Aldehyde (R-CHO) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Base Base Base->TosMIC_anion BaseH Protonated Base TosMIC_anion->Alkoxide Nucleophilic Attack Oxazoline Oxazoline Intermediate Alkoxide->Oxazoline Intramolecular Cyclization Oxazole Alkyl-Substituted Oxazole Oxazoline->Oxazole Elimination Byproduct p-Toluenesulfinic Acid Oxazoline->Byproduct

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Workflow

The general workflow for the Van Leusen oxazole synthesis is a straightforward process that can be adapted for various alkyl-substituted targets. The key steps involve the reaction of an alkyl aldehyde and TosMIC in the presence of a suitable base and solvent, followed by workup and purification.

Van_Leusen_Workflow start Start reactants Combine Alkyl Aldehyde, TosMIC, Base, and Solvent start->reactants reaction Stir at Specified Temperature and Time reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolate Alkyl-Substituted Oxazole purification->product

Caption: General Experimental Workflow for Van Leusen Synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various alkyl-substituted oxazoles via the Van Leusen reaction. This data is compiled from the cited literature and provides a comparative overview for researchers planning their syntheses.

EntryAldehyde (R-CHO)Alkyl Halide (R'-X)BaseSolventTemp (°C)Time (h)ProductYield (%)Reference
1Isobutyraldehyde-K₂CO₃MethanolReflux55-Isopropyl-oxazole78[6]
2Propionaldehyde-K₂CO₃MethanolReflux45-Ethyl-oxazole82[6]
3n-Butyraldehyde-K₂CO₃MethanolReflux4.55-Propyl-oxazole80[6]
4IsobutyraldehydeEthyl bromideK₂CO₃[bmim]Brrt64-Ethyl-5-isopropyl-oxazole85[7]
5PropionaldehydeEthyl bromideK₂CO₃[bmim]Brrt54,5-Diethyl-oxazole88[7]
6n-ButyraldehydeMethyl iodideK₂CO₃[bmim]Brrt5.54-Methyl-5-propyl-oxazole86[7]
7AcetaldehydePropyl bromideK₂CO₃[bmim]Brrt65-Methyl-4-propyl-oxazole84[7]

Experimental Protocols

Protocol 1: Synthesis of 5-Alkyl-Oxazoles in Methanol

This protocol is a general procedure for the synthesis of 5-alkyl-oxazoles from aliphatic aldehydes and TosMIC in methanol.

Materials:

  • Alkyl aldehyde (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Methanol (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the alkyl aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add methanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux and stir for the time indicated in the data table (typically 4-5 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 5-alkyl-oxazole.

Protocol 2: One-Pot Synthesis of 4,5-Dialkyl-Oxazoles in an Ionic Liquid

This protocol describes a one-pot procedure for the synthesis of 4,5-dialkyl-oxazoles from an aliphatic aldehyde, an alkyl halide, and TosMIC in the ionic liquid [bmim]Br.[7]

Materials:

  • Alkyl aldehyde (1.0 mmol)

  • Alkyl halide (1.2 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.5 mmol)

  • 1-Butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask containing [bmim]Br (2 mL), add the alkyl aldehyde (1.0 mmol), alkyl halide (1.2 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.5 mmol).

  • Stir the reaction mixture at room temperature for the time indicated in the data table (typically 5-6 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, add water (10 mL) to the reaction mixture.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure 4,5-dialkyl-oxazole. The ionic liquid can be recovered by removing the water under vacuum and reused.[7]

Conclusion

The Van Leusen oxazole synthesis is a highly effective method for the preparation of a wide range of alkyl-substituted oxazoles. The reaction is characterized by its operational simplicity, the use of a stable and odorless isocyanide reagent, and the ability to generate both 5-alkyl and 4,5-dialkyl substituted products. The use of ionic liquids offers a green and recyclable alternative to traditional organic solvents for the one-pot synthesis of 4,5-disubstituted oxazoles. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols: Robinson-Gabriel Synthesis of 2-(3-Cyclohexylpropionyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 2-(3-Cyclohexylpropionyl)oxazole via the Robinson-Gabriel synthesis. The procedure involves the cyclodehydration of an α-acylamino ketone precursor, N-(1-chloro-4-cyclohexyl-1-oxobutan-2-yl)acetamide, using a strong acid catalyst. This application note is intended for researchers and professionals in the fields of organic synthesis and drug development, offering a comprehensive guide to the experimental procedure, including data presentation and a workflow visualization.

Introduction

The oxazole moiety is a key structural motif present in numerous biologically active compounds and natural products. The Robinson-Gabriel synthesis is a classical and effective method for the formation of oxazoles through the intramolecular cyclization and dehydration of α-acylamino ketones.[1][2] This reaction is typically catalyzed by strong acids, such as concentrated sulfuric acid or polyphosphoric acid.[1] This document outlines a representative protocol for the synthesis of this compound, a compound of interest for further chemical and pharmacological studies.

Overall Reaction Scheme

The synthesis of this compound is achieved through the cyclodehydration of N-(1-chloro-4-cyclohexyl-1-oxobutan-2-yl)acetamide.

Scheme 1: Robinson-Gabriel Synthesis of this compound

Precursor: N-(1-chloro-4-cyclohexyl-1-oxobutan-2-yl)acetamide

-> (H₂SO₄)

Product: this compound

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for Robinson-Gabriel syntheses.

ParameterValue
Starting Material N-(1-chloro-4-cyclohexyl-1-oxobutan-2-yl)acetamide
Molecular Weight261.75 g/mol
Product This compound
Molecular Weight207.27 g/mol
Theoretical Yield Based on 1 eq. of starting material
Typical Actual Yield 65-80%
Purity (post-purification) >95% (determined by HPLC/NMR)
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~7.5 (s, 1H, oxazole-H5), ~7.0 (s, 1H, oxazole-H4), ~2.9 (t, 2H, J=7.6 Hz, -CH₂-CO-), ~1.9-1.6 (m, 7H, cyclohexyl-H & -CH₂-), ~1.3-1.1 (m, 6H, cyclohexyl-H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~185 (C=O), ~160 (oxazole-C2), ~140 (oxazole-C5), ~125 (oxazole-C4), ~37 (-CH₂-CO-), ~35 (cyclohexyl-CH), ~33 (cyclohexyl-CH₂), ~26 (cyclohexyl-CH₂)
Mass Spectrometry (ESI-MS) m/z: 208.13 [M+H]⁺

Experimental Protocol

4.1. Materials and Reagents

  • N-(1-chloro-4-cyclohexyl-1-oxobutan-2-yl)acetamide (Precursor)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Ethyl Acetate

  • Hexanes

4.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

4.3. Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(1-chloro-4-cyclohexyl-1-oxobutan-2-yl)acetamide (1.0 eq).

  • Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (5-10 eq) to the starting material with vigorous stirring. The addition should be done dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, then filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Workflow Diagram

Robinson_Gabriel_Synthesis Precursor N-(1-chloro-4-cyclohexyl-1-oxobutan-2-yl)acetamide ReactionVessel Reaction Flask (0°C to RT) Precursor->ReactionVessel Quench Quench (Ice Water) ReactionVessel->Quench Stir 2-4h H2SO4 Conc. H₂SO₄ H2SO4->ReactionVessel Add slowly Neutralize Neutralize (Sat. NaHCO₃) Quench->Neutralize Extract Extract (DCM) Neutralize->Extract WashDry Wash & Dry (Brine, Na₂SO₄) Extract->WashDry Evaporate Evaporate WashDry->Evaporate Purify Purify (Column Chromatography) Evaporate->Purify Product This compound Purify->Product

Caption: Experimental workflow for the Robinson-Gabriel synthesis.

Signaling Pathway Diagram

The Robinson-Gabriel synthesis does not involve a biological signaling pathway. However, a mechanistic pathway diagram can be illustrative.

Robinson_Gabriel_Mechanism start α-Acylamino Ketone protonation Protonation of Carbonyl Oxygen start->protonation H⁺ enolization Enolization protonation->enolization cyclization Intramolecular Cyclization (Nucleophilic attack by amide oxygen) enolization->cyclization intermediate Oxazoline Intermediate cyclization->intermediate dehydration Dehydration intermediate->dehydration H⁺, -H₂O product Oxazole Product dehydration->product

Caption: Mechanism of the Robinson-Gabriel synthesis.

Safety Precautions

  • Concentrated sulfuric acid is extremely corrosive and will cause severe burns. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.

  • The quenching and neutralization steps are exothermic and release gas. Perform these steps slowly and with caution.

Conclusion

The Robinson-Gabriel synthesis provides a reliable method for the preparation of this compound from its corresponding α-acylamino ketone precursor. The protocol described herein is a representative procedure that can be optimized for scale and specific laboratory conditions. The final product is obtained in good yield and high purity after standard workup and purification techniques.

References

Application Notes and Protocols for High-Throughput Screening of 2-(3-Cyclohexylpropionyl)oxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a proposed framework for the high-throughput screening of 2-(3-Cyclohexylpropionyl)oxazole derivatives. As of the latest literature review, specific high-throughput screening campaigns and detailed biological data for this exact class of compounds are not publicly available. The protocols and potential biological targets described herein are based on the known activities of related oxazole-containing molecules and general best practices in high-throughput screening.

Introduction

Oxazole-containing compounds are a significant class of heterocyclic molecules that have demonstrated a wide array of biological activities, making them attractive scaffolds in drug discovery.[1] Derivatives of the oxazole nucleus have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents.[1] The this compound scaffold combines a flexible cyclohexyl group with a rigid, electron-rich oxazole ring, suggesting potential interactions with various biological targets. Given the structural similarities to known kinase inhibitors, this application note will focus on a hypothetical high-throughput screening campaign to identify potential inhibitors of a key signaling kinase, such as a mitogen-activated protein kinase (MAPK), which is often implicated in inflammatory and proliferative diseases.

Proposed Biological Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK)

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress. Dysregulation of this pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and some cancers. Therefore, inhibitors of p38 MAPK are of significant therapeutic interest. The structural features of this compound derivatives suggest they may bind to the ATP-binding pocket of kinases like p38 MAPK.

Signaling Pathway Diagram

p38_MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) Cell_Surface_Receptor Cell Surface Receptor Extracellular_Stimuli->Cell_Surface_Receptor MAPKKK MAPKKK (e.g., TAK1, MEKKs) Cell_Surface_Receptor->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Downstream_Substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38_MAPK->Downstream_Substrates Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) Downstream_Substrates->Inflammatory_Response Inhibitor This compound Derivative (Inhibitor) Inhibitor->p38_MAPK

Caption: Proposed p38 MAPK signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

Synthesis of a Focused Library of this compound Derivatives

A focused library of derivatives can be synthesized to explore the structure-activity relationship (SAR). A general synthetic route is proposed below, based on established methods for oxazole synthesis.

Protocol:

  • Preparation of 3-Cyclohexylpropanoic Acid: Commercially available.

  • Acylation of a-amino ketone:

    • Dissolve 3-cyclohexylpropanoic acid (1.1 eq) in an appropriate solvent (e.g., dichloromethane).

    • Add a coupling agent (e.g., HBTU, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add the desired α-amino ketone hydrochloride (1.0 eq) and continue stirring at room temperature for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup and purify the resulting amide by column chromatography.

  • Cyclodehydration to form the Oxazole Ring:

    • Dissolve the purified amide from the previous step in a suitable solvent (e.g., toluene).

    • Add a dehydrating agent (e.g., phosphorus oxychloride or Burgess reagent).

    • Heat the reaction mixture under reflux until TLC indicates the consumption of the starting material.

    • Cool the reaction to room temperature, quench carefully, and perform an aqueous workup.

    • Purify the crude product by column chromatography to yield the this compound derivative.

High-Throughput Screening (HTS) for p38 MAPK Inhibitors

A biochemical fluorescence-based assay is proposed for the HTS campaign. This assay measures the phosphorylation of a substrate peptide by p38 MAPK.

Assay Principle: The assay utilizes a fluorescently labeled peptide substrate. Upon phosphorylation by p38 MAPK, a specific antibody that recognizes the phosphorylated peptide binds, leading to a change in fluorescence polarization (FP) or a FRET signal, depending on the assay format. Inhibition of p38 MAPK results in a decrease in peptide phosphorylation and thus a lower signal.

Materials:

  • Recombinant human p38 MAPK enzyme

  • Fluorescently labeled substrate peptide (e.g., FITC-labeled peptide)

  • Phospho-specific antibody

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)

  • 384-well, low-volume, black plates

  • Compound library of this compound derivatives dissolved in DMSO

  • Positive control (known p38 MAPK inhibitor, e.g., SB203580)

  • Negative control (DMSO)

HTS Workflow Diagram:

HTS_Workflow Compound_Plating Compound Plating (Derivatives, Positive/Negative Controls) Enzyme_Addition Addition of p38 MAPK Enzyme Compound_Plating->Enzyme_Addition Incubation_1 Pre-incubation (Compound + Enzyme) Enzyme_Addition->Incubation_1 Reaction_Initiation Reaction Initiation (Addition of Substrate/ATP Mix) Incubation_1->Reaction_Initiation Incubation_2 Enzymatic Reaction (Incubation at RT) Reaction_Initiation->Incubation_2 Reaction_Termination Reaction Termination (Addition of Stop Solution/Antibody) Incubation_2->Reaction_Termination Signal_Detection Signal Detection (Fluorescence Plate Reader) Reaction_Termination->Signal_Detection Data_Analysis Data Analysis (Hit Identification) Signal_Detection->Data_Analysis

Caption: High-throughput screening workflow for the identification of p38 MAPK inhibitors.

HTS Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound derivative library (10 mM in DMSO) into the wells of a 384-well plate. Also, dispense the positive control (e.g., SB203580) and negative control (DMSO) into designated wells.

  • Enzyme Addition: Add 5 µL of p38 MAPK enzyme solution (e.g., 2 nM final concentration) in assay buffer to all wells.

  • Pre-incubation: Centrifuge the plates briefly and incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture (e.g., 100 nM fluorescent peptide and 10 µM ATP final concentrations) in assay buffer to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plates at room temperature for 60 minutes.

  • Reaction Termination and Signal Development: Add 5 µL of a stop solution containing EDTA and the phospho-specific antibody. Incubate for an additional 30 minutes at room temperature to allow for antibody binding.

  • Signal Detection: Read the plates on a suitable fluorescence plate reader (e.g., measuring fluorescence polarization).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or three standard deviations from the mean of the negative controls).

Hit Confirmation and Dose-Response Analysis

Protocol:

  • Cherry-pick the identified hits from the primary screen.

  • Create a serial dilution of each hit compound (e.g., 10-point, 3-fold dilutions) starting from a high concentration (e.g., 50 µM).

  • Perform the same p38 MAPK inhibition assay as described above with the serially diluted compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each confirmed hit.

Data Presentation

The quantitative data from the HTS campaign should be summarized in clear and structured tables.

Table 1: Summary of Primary High-Throughput Screen

ParameterValue
Total Compounds Screened1,250
Screening Concentration10 µM
Hit Threshold>50% Inhibition
Number of Hits75
Hit Rate6.0%
Z'-factor0.82

Table 2: Dose-Response Data for Confirmed Hits

Compound IDStructureIC₅₀ (µM)Hill SlopeMax Inhibition (%)
Cpd-001[Structure Image/Representation]0.25 ± 0.031.198.5
Cpd-002[Structure Image/Representation]1.5 ± 0.20.995.2
Cpd-003[Structure Image/Representation]0.87 ± 0.111.099.1
...............
Cpd-015[Structure Image/Representation]5.2 ± 0.61.292.8

Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for the high-throughput screening of this compound derivatives as potential inhibitors of p38 MAPK. The detailed protocols for library synthesis, HTS, and hit confirmation, along with the structured data presentation and pathway visualization, offer a robust starting point for researchers interested in exploring the therapeutic potential of this novel chemical scaffold. Successful identification of potent and selective inhibitors would warrant further investigation into their mechanism of action and in vivo efficacy.

References

Application Notes and Protocols for 2-(3-Cyclohexylpropionyl)oxazole in Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The oxazole ring is a key structural motif in various natural and synthetic bioactive molecules.[3] This document provides detailed application notes and experimental protocols for the investigation of the antifungal potential of a specific synthetic derivative, 2-(3-Cyclohexylpropionyl)oxazole.

While direct studies on the antifungal activity of this compound are not extensively documented in publicly available literature, the broader family of oxazole-containing compounds has shown promise in inhibiting the growth of various fungal pathogens.[1][4][5] These application notes, therefore, are based on the established antifungal properties of the oxazole scaffold and provide a framework for the systematic evaluation of this specific compound. The protocols outlined below are adapted from standardized methods for antifungal susceptibility testing, such as those developed by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Potential Mechanism of Action

The precise mechanism of action for this compound is yet to be elucidated. However, many antifungal agents exert their effects by disrupting essential cellular processes in fungi. Common targets for antifungal drugs include the cell membrane, cell wall, and nucleic acid synthesis.[8] Azole antifungals, a major class of drugs, inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][9] It is plausible that this compound could interfere with ergosterol biosynthesis or other pathways critical for fungal cell integrity and proliferation. Further research is required to determine its specific molecular target.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from antifungal assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Strains

Fungal StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicans
Candida glabrata
Cryptococcus neoformans
Aspergillus fumigatus
Trichophyton rubrum

MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Zone of Inhibition Diameters for this compound

Fungal StrainDisk Concentration (µg)Mean Zone Diameter (mm) ± SD
Candida albicans
Candida glabrata
Cryptococcus neoformans
Aspergillus fumigatus
Trichophyton rubrum

SD: Standard Deviation

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27-A3 guidelines for yeast and is a widely used method for determining the MIC of an antifungal agent.[6]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • Spectrophotometer or microplate reader

  • Sterile water

  • Positive control antifungal (e.g., Fluconazole)

  • Negative control (medium only)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the compound in RPMI 1640 medium in the 96-well plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).[10]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the diluted compound.

    • Include a positive control (fungal inoculum with a known antifungal) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Protocol 2: Disk Diffusion Assay for Antifungal Susceptibility Screening

The disk diffusion assay is a simpler method for preliminary screening of antifungal activity.[11][12]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Fungal strains

  • Solvent for dissolving the compound (e.g., DMSO)

  • Positive control antifungal disks

  • Blank disks (negative control)

Procedure:

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton agar plates as per the manufacturer's instructions.

  • Preparation of Fungal Inoculum:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of this compound.

    • Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.

  • Incubation:

    • Incubate the plates at 30-35°C for 24-48 hours.

  • Measurement of Inhibition Zones:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Antifungal Assays cluster_analysis Data Analysis Compound This compound Stock Broth Broth Microdilution Compound->Broth Disk Disk Diffusion Compound->Disk Fungi Fungal Culture Fungi->Broth Fungi->Disk MIC MIC Determination Broth->MIC Zone Zone of Inhibition Measurement Disk->Zone

Caption: Workflow for antifungal susceptibility testing.

potential_mechanism Compound This compound Target Potential Fungal Target (e.g., Ergosterol Biosynthesis) Compound->Target Interacts with Inhibition Inhibition of Fungal Growth Target->Inhibition Leads to

Caption: Hypothesized mechanism of antifungal action.

References

Application Notes and Protocols for Anticancer Cell Line Screening with 2-(3-Cyclohexylpropionyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds can interact with various biological targets, leading to the inhibition of cancer cell growth and the induction of apoptosis.[1] 2-(3-Cyclohexylpropionyl)oxazole is a synthetic compound featuring an oxazole core, a structural motif present in numerous bioactive molecules. Its potential as an anticancer agent warrants thorough investigation through systematic cell line screening to elucidate its efficacy and mechanism of action.

This document provides detailed protocols for screening this compound against a panel of cancer cell lines. The methodologies described herein cover the assessment of cytotoxicity, cell viability, and the induction of apoptosis, which are critical endpoints in preclinical anticancer drug discovery.

Potential Mechanism of Action

While the specific mechanism of this compound is yet to be fully elucidated, oxazole-containing compounds have been reported to exert their anticancer effects through various mechanisms.[1] These may include the inhibition of protein kinases, disruption of microtubule dynamics, induction of DNA damage, and modulation of apoptotic pathways.[1] A potential signaling pathway that could be targeted by this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and apoptosis resistance.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->Akt Inhibition

Figure 1: Potential Signaling Pathway Inhibition

Experimental Workflow

The overall workflow for screening this compound involves several key stages, from initial cell culture and compound treatment to data acquisition and analysis. A systematic approach ensures the generation of reliable and reproducible data.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture & Seeding Compound_Prep 2. Preparation of Compound Stock & Dilutions Treatment 3. Cell Treatment with This compound Compound_Prep->Treatment Incubation 4. Incubation (e.g., 48-72 hours) Treatment->Incubation Viability_Assay 5a. Cell Viability/Cytotoxicity (MTT or SRB Assay) Incubation->Viability_Assay Apoptosis_Assay 5b. Apoptosis Assay (Annexin V Staining) Incubation->Apoptosis_Assay Data_Acquisition 6. Data Acquisition (Spectrophotometry/Flow Cytometry) Viability_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition IC50_Calc 7. IC50 Calculation & Apoptosis Quantification Data_Acquisition->IC50_Calc Results 8. Results Interpretation & Reporting IC50_Calc->Results

Figure 2: Experimental Workflow Diagram

Data Presentation

The cytotoxic effect of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The IC50 values should be determined across a panel of cancer cell lines to assess the compound's potency and selectivity.

Disclaimer: The following data is illustrative and serves as an example of how to present screening results. Actual values must be determined experimentally.

Table 1: Illustrative IC50 Values of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2 ± 1.8
MDA-MB-231Breast Cancer25.5 ± 2.3
A549Lung Cancer10.8 ± 1.5
HCT116Colon Cancer18.9 ± 2.1
HeLaCervical Cancer22.1 ± 2.5
PC-3Prostate Cancer30.4 ± 3.1
HepG2Liver Cancer12.5 ± 1.7

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4][9]

    • Incubate the plate for 3-4 hours at 37°C.[5][7]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6][9]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[10] It is a reliable and sensitive method for cytotoxicity screening.[11]

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Acetic acid, 1% (v/v)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) without removing the culture medium.[10]

    • Incubate the plate at 4°C for 1 hour.[10]

    • Wash the plates four to five times with slow-running tap water or distilled water.[10]

    • Allow the plates to air-dry completely at room temperature.

  • SRB Staining:

    • Add 50-100 µL of 0.4% SRB solution to each well.[11]

    • Incubate at room temperature for 30 minutes.[11]

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[10][11]

    • Allow the plates to air-dry completely.

  • Data Acquisition:

    • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11][12]

    • Shake the plate for 5-10 minutes.

    • Measure the absorbance at a wavelength of 510-540 nm using a microplate reader.[11][12]

  • Data Analysis:

    • Analyze the data as described in the MTT assay protocol to determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

The Annexin V assay is used to detect early apoptosis. During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it useful for identifying necrotic or late apoptotic cells.[13]

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.[13]

    • Centrifuge the cell suspension and wash the cells twice with cold PBS.[13]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition and Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.[13]

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and quadrants.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

References

Application Notes and Protocols for Oxazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole derivatives represent a versatile class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. This document provides detailed application notes and protocols for the investigation of oxazole-containing compounds as potential enzyme inhibitors, with a specific focus on the α-keto oxazole pharmacophore. While direct experimental data for 2-(3-Cyclohexylpropionyl)oxazole is not extensively available in public literature, we will use the well-characterized Fatty Acid Amide Hydrolase (FAAH) inhibitor, OL-135 , as a representative example to illustrate the principles and procedures.[1][2] The methodologies described herein can be adapted for the evaluation of this compound and other analogous compounds.

The α-ketoheterocycle moiety in compounds like OL-135 acts as a potent and selective inhibitor of FAAH, an enzyme responsible for the degradation of endocannabinoids such as anandamide.[3][4] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[5]

Data Presentation: Inhibitory Activity of Representative α-Keto Oxazole FAAH Inhibitors

The following table summarizes the in vitro inhibitory potency of OL-135 and related analogs against rat and human FAAH. This data highlights the structure-activity relationships (SAR) within this class of inhibitors.

Compound IDR Group (at C2 of oxazole)Target EnzymeKi (nM)Reference
OL-135 3-phenylpropylrat FAAH4.7[6]
5hh 3-chlorophenylpropylrat FAAH0.9Structure-Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase
11j biphenylethylrat FAAH0.75Structure-Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase
OL-135 3-phenylpropylhuman FAAH~5[7]
6 biphenylethyl with 5-(2-pyridyl)rat FAAH0.2[4]
6 biphenylethyl with 5-(2-pyridyl)human FAAH0.26[4]

Signaling Pathway

The diagram below illustrates the role of FAAH in the endocannabinoid signaling pathway and the mechanism of its inhibition by α-keto oxazole compounds.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Ca_channel Ca2+ Channel Vesicle Vesicles (Neurotransmitter) Ca_channel->Vesicle Blocks Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle->Neurotransmitter_Release Inhibition_of_Release Inhibition of Neurotransmitter Release Vesicle->Inhibition_of_Release CB1R CB1 Receptor CB1R->Ca_channel Inhibits NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesizes FAAH FAAH Anandamide->FAAH Degradation Retrograde_Signaling Retrograde Signaling Anandamide->Retrograde_Signaling Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Metabotropic_Receptor Metabotropic Receptor Metabotropic_Receptor->NAPE_PLD Activates NAPE NAPE Inhibitor α-Keto Oxazole Inhibitor Inhibitor->FAAH Inhibits Depolarization Depolarization Depolarization->Vesicle Neurotransmitter_Release->Metabotropic_Receptor Binds Retrograde_Signaling->CB1R Binds

Endocannabinoid signaling and FAAH inhibition.

Experimental Protocols

Synthesis of α-Keto Oxazole Inhibitors (General Procedure)

This protocol outlines a general synthetic route for α-keto oxazole inhibitors, adapted from published procedures for OL-135 and its analogs.[6] This can serve as a starting point for the synthesis of this compound.

Synthesis_Workflow Start Oxazole Step1 1. C2 Lithiation (n-BuLi) 2. Condensation with Aldehyde Start->Step1 Aldehyde R-CHO (e.g., 3-cyclohexylpropanal) Aldehyde->Step1 Alcohol Secondary Alcohol Intermediate Step1->Alcohol Step2 Oxidation (e.g., Dess-Martin periodinane) Alcohol->Step2 Final_Product α-Keto Oxazole (e.g., this compound) Step2->Final_Product

General synthesis workflow for α-keto oxazoles.

Materials:

  • Oxazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Appropriate aldehyde (e.g., 3-cyclohexylpropanal for the target compound)

  • Dess-Martin periodinane (DMP) or other suitable oxidizing agent

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Sodium thiosulfate (Na2S2O3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Formation of the Secondary Alcohol Intermediate: a. Dissolve oxazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C. b. Add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes. c. Add a solution of the aldehyde (e.g., 3-cyclohexylpropanal, 1.2 eq) in anhydrous THF dropwise to the reaction mixture. d. Stir at -78 °C for 2-3 hours, then allow the reaction to warm to room temperature and stir overnight. e. Quench the reaction by the slow addition of saturated aqueous NH4Cl. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to yield the secondary alcohol intermediate.

  • Oxidation to the α-Keto Oxazole: a. Dissolve the purified secondary alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere. b. Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature. c. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours). d. Quench the reaction with a saturated aqueous solution of NaHCO3 and Na2S2O3. e. Separate the layers and extract the aqueous layer with DCM (2x). f. Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to afford the final α-keto oxazole.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro FAAH Inhibition Assay Protocol

This protocol describes a fluorescence-based assay to determine the inhibitory potency (IC50) of test compounds against FAAH. The assay measures the hydrolysis of a fluorogenic substrate by the enzyme.

FAAH_Assay_Workflow Prepare_Reagents Prepare Reagents: - Assay Buffer - Recombinant FAAH - Test Compound Dilutions - Fluorogenic Substrate Plate_Setup Plate Setup (96-well): - Background Wells - 100% Activity Wells - Inhibitor Wells Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Enzyme with Inhibitor Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction: Add Fluorogenic Substrate Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 340-360 nm, Em: 450-465 nm) Incubate->Measure_Fluorescence Data_Analysis Data Analysis: - Subtract Background - Calculate % Inhibition - Determine IC50 Measure_Fluorescence->Data_Analysis

Workflow for the in vitro FAAH inhibition assay.

Materials:

  • Recombinant human or rat FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., OL-135 or URB597)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: a. Prepare a working solution of recombinant FAAH in assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate. b. Prepare serial dilutions of the test compound and positive control in DMSO, and then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%). c. Prepare the fluorogenic substrate solution in assay buffer.

  • Assay Protocol: a. To the wells of a 96-well plate, add the following:

    • Background wells: Assay buffer and the vehicle (DMSO).
    • 100% Activity (Control) wells: Assay buffer, FAAH solution, and vehicle.
    • Inhibitor wells: Assay buffer, FAAH solution, and the test compound at various concentrations. b. Pre-incubate the plate at 37 °C for 10-15 minutes to allow the inhibitor to interact with the enzyme. c. Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells. d. Immediately measure the fluorescence intensity at time zero using a microplate reader with excitation at 340-360 nm and emission at 450-465 nm. e. Incubate the plate at 37 °C, and take kinetic readings every 1-2 minutes for 15-30 minutes, or a single endpoint reading after a fixed time.

  • Data Analysis: a. Subtract the background fluorescence from all readings. b. Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100 c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response with variable slope) using graphing software such as GraphPad Prism or equivalent.

Conclusion

The protocols and data presented provide a comprehensive framework for the synthesis and evaluation of this compound and other related oxazole derivatives as potential enzyme inhibitors. By utilizing the well-studied FAAH inhibitor OL-135 as a template, researchers can adapt these methodologies to investigate the inhibitory activity, mechanism of action, and structure-activity relationships of novel oxazole compounds. These studies are crucial for the development of new therapeutic agents targeting a range of diseases.

References

Application Notes & Protocols for the Quantification of 2-(3-Cyclohexylpropionyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Cyclohexylpropionyl)oxazole is a heterocyclic compound featuring an oxazole ring, which is a common scaffold in medicinal chemistry.[1][2] The development of robust and reliable analytical methods for the quantification of such compounds is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. These application notes provide detailed protocols for the quantification of this compound in a pharmaceutical formulation using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Structure and Properties

A diagram of the chemical structure of this compound is provided below.

Chemical Structure of this compound cluster_oxazole Oxazole Ring cluster_sidechain Side Chain cluster_cyclohexyl Cyclohexyl Group O1 O C1 C O1->C1 N1 N C2 C N1->C2 C1->N1 CO C=O C1->CO C3 C C2->C3 C3->O1 CH2_1 CH2 CO->CH2_1 CH2_2 CH2 CH2_1->CH2_2 cyclohexyl CH2_2->cyclohexyl CH_cyclohexyl CH start Start: Sample Weighing dissolution Dissolution in Diluent start->dissolution filtration Filtration (0.45 µm PTFE filter) dissolution->filtration injection HPLC Injection filtration->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection quantification Quantification using Calibration Curve detection->quantification end End: Report Results quantification->end start Start: Sample Preparation extraction Solvent Extraction start->extraction derivatization Derivatization (if necessary) extraction->derivatization injection GC Injection derivatization->injection separation Capillary Column Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry (MS) Detection ionization->detection quantification Quantification using SIM detection->quantification end End: Report Results quantification->end

References

Application Notes and Protocols for the Analysis of 2-(3-Cyclohexylpropionyl)oxazole by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to developing and validating High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of 2-(3-Cyclohexylpropionyl)oxazole. As no specific established methods for this compound are readily available in the public domain, this guide outlines a systematic approach to method development, optimization, and validation based on common practices for small molecules of similar characteristics (non-polar, relatively low molecular weight).

High-Performance Liquid Chromatography (HPLC-UV) Method

Reverse-phase HPLC is the most suitable approach for a non-polar compound like this compound.[1][2][3][4] This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[3][4]

Experimental Protocol: HPLC-UV Method Development

Objective: To develop a robust HPLC-UV method for the quantification of this compound.

Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Purified water (18.2 MΩ·cm)

  • HPLC-grade formic acid or acetic acid

  • Phosphate or acetate buffer components (if pH adjustment is needed)

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[3]

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. From this stock, prepare a working standard solution at a lower concentration (e.g., 10 µg/mL) in the initial mobile phase composition.

  • Wavelength Selection: Using a DAD, inject the working standard and acquire the UV spectrum. The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure the highest sensitivity. For many organic molecules, detection in the 210-220 nm range is a good starting point if a distinct λmax is not observed.[5]

  • Initial Chromatographic Conditions (Scouting Run):

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: A: Water, B: Acetonitrile. Start with a gradient elution to determine the approximate retention time. A common starting gradient is 5% to 95% B over 20 minutes.[6]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: λmax determined in the previous step.

  • Method Optimization:

    • Mobile Phase Composition: Based on the scouting run, adjust the mobile phase to achieve a reasonable retention time (typically between 2 and 10 minutes) and good peak shape. For isocratic elution, test different ratios of water and organic solvent (e.g., 60:40, 50:50, 40:60 acetonitrile:water). For gradient elution, optimize the gradient slope and duration.

    • pH Adjustment: If peak tailing is observed, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape.

    • Flow Rate and Temperature: Adjust as needed to optimize resolution and analysis time.

  • Method Validation: Once optimal conditions are established, the method should be validated according to ICH guidelines.[7][8][9] Key validation parameters include:

    • Specificity: The ability to assess the analyte in the presence of other components.[8]

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]

    • Accuracy: The closeness of test results to the true value.[8]

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

    • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

HPLC-UV Data Summary (Hypothetical)

The following table presents hypothetical quantitative data that could be obtained during method validation.

ParameterResult
Retention Time~ 5.8 min
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)< 2.0%
LOD0.3 µg/mL
LOQ1.0 µg/mL

HPLC Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Dilution_Std Dilution_Std Standard->Dilution_Std Dissolve & Dilute Sample Test Sample Dilution_Sample Dilution_Sample Sample->Dilution_Sample Dissolve & Dilute HPLC HPLC System (Pump, Injector, Column) Dilution_Std->HPLC Dilution_Sample->HPLC Detector UV-Vis Detector HPLC->Detector Data_System Chromatography Data System Detector->Data_System Quantification Quantification & Reporting Data_System->Quantification

Caption: General workflow for HPLC-UV analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, an LC-MS method is recommended.[10] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers excellent quantitation capabilities.[10]

Experimental Protocol: LC-MS/MS Method Development

Objective: To develop a sensitive and selective LC-MS/MS method for the quantification of this compound.

Materials and Reagents:

  • As per HPLC method, with the addition of an appropriate internal standard (IS). An ideal IS would be a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with different mass can be used.

  • LC-MS grade solvents and additives are required.

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • A C18 column with a smaller internal diameter and particle size (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for LC-MS to enhance sensitivity.

Procedure:

  • Analyte and IS Infusion: Infuse a solution of the analyte and the internal standard directly into the mass spectrometer to optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature) and to determine the precursor ion (typically [M+H]⁺ in positive mode).

  • MS/MS Optimization: Perform product ion scans on the precursor ions to identify the most abundant and stable fragment ions for both the analyte and the IS. Optimize the collision energy for each precursor-product ion transition.

  • MRM Transition Selection: Select the most intense and specific precursor-to-product ion transitions for quantification (quantifier) and a second transition for confirmation (qualifier).

  • Chromatographic Method Development:

    • The HPLC method developed previously can be used as a starting point.

    • Due to the higher sensitivity of MS detection, a faster gradient and shorter run time can often be achieved.

    • Ensure the mobile phase is compatible with the MS (e.g., use volatile buffers like ammonium formate or ammonium acetate instead of phosphate buffers).

  • Sample Preparation: For analysis in biological matrices (e.g., plasma, serum), sample preparation is crucial to remove interferences.[11] Common techniques include:

    • Protein Precipitation (PPT): A simple and fast method where a cold organic solvent (e.g., acetonitrile or methanol) is added to precipitate proteins.[11]

    • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.

    • Solid-Phase Extraction (SPE): A highly selective method that can provide cleaner extracts and analyte enrichment.[12]

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA bioanalytical method validation guidance). Validation will include the parameters listed for the HPLC method, with the addition of:

    • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

    • Recovery: The efficiency of the extraction procedure.

    • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.[13][14]

LC-MS/MS Data Summary (Hypothetical)

The following table presents hypothetical quantitative data that could be obtained during method validation in a biological matrix.

ParameterResult
MRM Transition (Quant/Qual)e.g., 208.1 -> 124.1 / 208.1 -> 96.1
Retention Time~ 2.5 min
Linearity (r²)> 0.995
Range0.1 - 100 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%CV)< 15% (< 20% at LLOQ)
Matrix Effect85 - 115%
Recovery> 80%
LLOQ0.1 ng/mL

LC-MS Logical Relationship Diagram

LCMS_Logic cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_output Data Analysis Bio_Sample Biological Sample IS_Spike Spike Internal Standard Bio_Sample->IS_Spike Extraction Extraction (PPT, LLE, or SPE) IS_Spike->Extraction LC_Column Reverse-Phase LC Column Extraction->LC_Column ESI Electrospray Ionization LC_Column->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data_System Data System Detector->Data_System Concentration Concentration Calculation (Analyte/IS Ratio) Data_System->Concentration

References

Application Notes and Protocols for In Vitro Evaluation of 2-(3-Cyclohexylpropionyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The oxazole ring is a key structural motif in numerous clinically used drugs and biologically active molecules, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects.[2][4][5] The biological activity of oxazole derivatives is often dictated by the nature and position of substituents on the oxazole core.[2] This document provides a detailed in vitro experimental design for the initial characterization of the biological activities of a specific derivative, 2-(3-Cyclohexylpropionyl)oxazole.

The provided protocols outline a systematic approach, commencing with a primary assessment of cytotoxicity across a panel of cancer cell lines to identify any potential anti-proliferative effects. Subsequent investigations are designed to elucidate the mechanism of action, focusing on key cellular processes such as apoptosis and cell cycle progression. Furthermore, given the known anti-inflammatory properties of some oxazoles, protocols for assessing the compound's effect on inflammatory pathways are also included. These application notes are intended to guide researchers in conducting a thorough preliminary in vitro evaluation of this compound.

Experimental Workflow

experimental_workflow cluster_screening Primary Screening cluster_moa Mechanism of Action cluster_inflammation Anti-inflammatory Activity A Cytotoxicity Assay (MTT/XTT) B Apoptosis Assay (Annexin V/PI Staining) A->B If cytotoxic C Cell Cycle Analysis (Propidium Iodide Staining) A->C If cytotoxic E Nitric Oxide (NO) Assay (Griess Reagent) A->E D Caspase Activity Assay B->D F Cytokine Quantification (ELISA) E->F If NO inhibition signaling_pathway cluster_apoptosis Apoptosis Pathway A This compound B Induction of Cellular Stress A->B C Activation of Caspase Cascade B->C D PARP Cleavage C->D E Apoptosis D->E

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Cyclohexylpropionyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2-(3-Cyclohexylpropionyl)oxazole. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The synthesis of this compound, a 2-acyl oxazole, can be approached through several methods. The most direct and often successful strategy involves the acylation of a 2-metallooxazole species with an activated derivative of 3-cyclohexylpropionic acid. Key routes include:

  • Acylation of 2-Magnesiooxazole with a Weinreb Amide: This is a highly effective method that minimizes over-addition and side reactions. It involves the preparation of a 2-Grignard reagent from oxazole, which then reacts with the N-methoxy-N-methylamide (Weinreb amide) of 3-cyclohexylpropionic acid.[1]

  • Acylation of 2-Lithiooxazole: While feasible, this route can be more prone to side reactions, including ring-opening of the oxazole.[2] The lithiated oxazole is typically generated in situ and reacted with an acyl chloride or other activated acyl species.

  • Robinson-Gabriel Synthesis: This classical method involves the cyclodehydration of a 2-acylamino-ketone.[2][3][4] For the target molecule, this would require the synthesis of N-(1-oxohydroxymethyl)-3-cyclohexylpropanamide, which can be challenging.

  • Van Leusen Oxazole Synthesis: This method is primarily used for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6][7][8] Adapting this for a 2-acyl oxazole is not straightforward.

Q2: I am observing low yields in the acylation of 2-magnesiooxazole. What are the potential causes and solutions?

A2: Low yields in the Grignard-based acylation can stem from several factors. Refer to the troubleshooting table below for a systematic approach to identify and resolve the issue.

Q3: Are there alternatives to using a Weinreb amide for the acylation step?

A3: Yes, other acylating agents can be used, but they may present different challenges. Acyl chlorides are highly reactive and can lead to side reactions with the sensitive 2-metallooxazole. Anhydrides are another option. The use of a Weinreb amide is generally recommended for its ability to form a stable tetrahedral intermediate, preventing over-addition.[1]

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the final compound and any impurities. A gradient of ethyl acetate in hexanes is a common starting point.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound via the acylation of 2-magnesiooxazole with a Weinreb amide.

Problem Potential Cause(s) Recommended Solution(s)
Low to no formation of the 2-magnesiooxazole - Inactive magnesium. - Impure or wet solvent (THF). - Insufficient activation of magnesium.- Use freshly crushed or commercially activated magnesium turnings. - Ensure THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). - Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate Grignard formation.
Low yield of the desired 2-acyl oxazole - Incomplete reaction. - Degradation of the Grignard reagent. - Side reactions of the Weinreb amide. - Inefficient quenching of the reaction.- Increase reaction time or temperature (with caution). - Maintain a dry, inert atmosphere (N₂ or Ar) throughout the reaction. - Add the Weinreb amide solution slowly at a low temperature to control the reaction exotherm. - Quench the reaction with a saturated aqueous solution of ammonium chloride.
Formation of multiple byproducts - Reaction temperature too high. - Presence of oxygen or moisture. - Over-addition to the ketone product.- Maintain the recommended reaction temperature. - Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. - The use of a Weinreb amide should minimize over-addition, but slow addition of the Grignard reagent is still recommended.
Difficulty in isolating the pure product - Co-elution with starting materials or byproducts. - Oily nature of the product.- Optimize the mobile phase for column chromatography; consider using a different solvent system. - If the product is an oil, ensure complete removal of solvent under high vacuum.

Experimental Protocols

Protocol 1: Synthesis of N-methoxy-N-methyl-3-cyclohexylpropanamide (Weinreb Amide)
  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add 3-cyclohexylpropionic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and a suitable solvent such as dichloromethane (DCM).

  • Amide Coupling: Cool the mixture to 0 °C and add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and a base like triethylamine (2.5 eq).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove any solid byproducts. Wash the filtrate with a mild acid, a mild base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound
  • Grignard Reagent Formation: In an oven-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, place magnesium turnings (1.5 eq). Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine. Add a solution of 2-bromooxazole (1.2 eq) in anhydrous THF dropwise to initiate the Grignard reaction. Once initiated, add the remaining 2-bromooxazole solution and reflux until the magnesium is consumed.

  • Acylation: Cool the freshly prepared 2-magnesiooxazole solution to 0 °C. Slowly add a solution of N-methoxy-N-methyl-3-cyclohexylpropanamide (1.0 eq) in anhydrous THF.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_weinreb Protocol 1: Weinreb Amide Synthesis cluster_acylation Protocol 2: Acylation A 3-Cyclohexylpropionic Acid + N,O-Dimethylhydroxylamine HCl B Amide Coupling (DCC/HATU, Et3N) A->B C Work-up & Purification B->C D N-methoxy-N-methyl-3- cyclohexylpropanamide C->D H Acylation D->H E 2-Bromooxazole + Mg F Grignard Formation E->F G 2-Magnesiooxazole F->G G->H I Quenching & Extraction H->I J Purification I->J K This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield of 2-Acyl Oxazole Check_Grignard Check Grignard Formation Start->Check_Grignard Grignard_OK Grignard Formed Check_Grignard->Grignard_OK Yes Grignard_Fail Grignard Not Formed Check_Grignard->Grignard_Fail No Check_Acylation Check Acylation Step Grignard_OK->Check_Acylation Improve_Grignard Improve Grignard Conditions (Activate Mg, Dry Solvent) Grignard_Fail->Improve_Grignard Improve_Grignard->Check_Grignard Acylation_OK Successful Reaction Check_Acylation->Acylation_OK Yes Acylation_Fail Low Conversion Check_Acylation->Acylation_Fail No Improve_Acylation Optimize Acylation (Time, Temp, Purity of Amide) Acylation_Fail->Improve_Acylation Improve_Acylation->Check_Acylation

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Synthesis of 2-(3-Cyclohexylpropionyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(3-Cyclohexylpropionyl)oxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 2-acyl oxazoles?

A1: Common methods include the acylation of 2-lithiooxazoles, which can be challenging due to ring opening. A more robust and higher-yielding method involves the reaction of 2-magnesiated oxazoles (Grignard reagents) with Weinreb amides.[1][2] Alternative, less direct two-step methods include the reaction of a 2-lithiooxazole with an aldehyde followed by oxidation of the resulting alcohol.

Q2: Why is the direct acylation of oxazole at the C2 position often problematic?

A2: The C2 position of the oxazole ring is the most acidic, making deprotonation with a strong base feasible. However, the resulting 2-lithiooxazole can exist in equilibrium with a ring-opened isonitrile enolate. Direct reaction of this organolithium species with highly reactive acyl chlorides can lead to O-acylation of the enolate, resulting in undesired side products and low yields of the target 2-acyl oxazole.[1]

Q3: What is the recommended starting material for introducing the 3-cyclohexylpropionyl group?

A3: For the recommended synthesis pathway, the 3-cyclohexylpropionyl group is best introduced using N-methoxy-N-methyl-3-cyclohexylpropanamide, commonly known as the Weinreb amide of 3-cyclohexylpropanoic acid. This reagent is favored due to its high reactivity with organometallic reagents and the stability of the initial tetrahedral intermediate, which prevents over-addition and side reactions.[1][2]

Q4: How can I prepare the required N-methoxy-N-methyl-3-cyclohexylpropanamide (Weinreb amide)?

A4: The Weinreb amide can be synthesized by reacting 3-cyclohexylpropanoic acid with a coupling agent, such as carbonyldiimidazole (CDI) or oxalyl chloride, to form an activated intermediate, which is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like triethylamine or diisopropylethylamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the recommended Weinreb amide methodology.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete formation of the 2-oxazolyl Grignard reagent. 2. Inactive Weinreb amide. 3. Presence of water or other protic impurities in the reaction.1. Ensure the oxazole starting material is pure and dry. Use a fresh, titrated solution of the Grignard reagent (e.g., i-PrMgCl). Consider extending the metalation time or slightly increasing the temperature. 2. Verify the purity of the Weinreb amide by NMR or LC-MS. If necessary, resynthesize and purify it. 3. Thoroughly dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Formation of Side Products (e.g., ring-opened products) 1. Use of a stronger, less-selective organometallic reagent (e.g., n-BuLi) instead of a Grignard reagent. 2. Reaction temperature is too high, leading to decomposition of the Grignard reagent or the product.1. Switch to a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) for the metalation of oxazole.[1][2] 2. Maintain the recommended reaction temperatures for both the Grignard formation and the subsequent reaction with the Weinreb amide.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of magnesium salts that complicate extraction. 3. Product is an oil and difficult to crystallize.1. Optimize the stoichiometry of the reagents to ensure complete conversion of the limiting reagent. 2. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract thoroughly. An acidic wash (e.g., dilute HCl) may help to dissolve magnesium salts. 3. Utilize column chromatography on silica gel for purification. A gradient elution system may be necessary to separate the product from closely related impurities.
Low Yield After a Successful Reaction (by TLC/LC-MS) 1. Product loss during workup and extraction. 2. Decomposition of the product on silica gel during chromatography.1. Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product from the aqueous layer. 2. Deactivate the silica gel with a small percentage of a base like triethylamine in the eluent. Alternatively, consider using a different stationary phase like alumina.

Experimental Protocols

Recommended Protocol: Synthesis of this compound via Weinreb Amide

This protocol is adapted from established methods for the synthesis of 2-acyl oxazoles.[1]

Step 1: Preparation of N-methoxy-N-methyl-3-cyclohexylpropanamide

  • To a solution of 3-cyclohexylpropanoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add carbonyldiimidazole (CDI) (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq).

  • Stir the mixture at room temperature overnight.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the Weinreb amide.

Step 2: Synthesis of this compound

  • To a solution of oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -10 °C under an inert atmosphere, add isopropylmagnesium chloride (i-PrMgCl) (1.1 eq) dropwise.

  • Stir the mixture at -10 °C for 1 hour to form the 2-oxazolyl Grignard reagent.

  • In a separate flask, dissolve N-methoxy-N-methyl-3-cyclohexylpropanamide (1.2 eq) in anhydrous THF.

  • Slowly add the solution of the Weinreb amide to the Grignard reagent at -10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for 2-Acyl Oxazole Synthesis

EntryOrganometallic ReagentAcylating AgentSolventTemperature (°C)Yield (%)Reference
1n-BuLiAcyl ChlorideTHF-78 to RT<10[1]
2i-PrMgClWeinreb AmideTHF-10 to RT85-95[1][2]
3n-BuLiAldehyde, then Dess-Martin PeriodinaneTHF-78 to RT60-70 (2 steps)General two-step method
4i-PrMgClEsterTHF0 to RT20-30[1]

Visualizations

experimental_workflow Workflow for this compound Synthesis cluster_step1 Step 1: Weinreb Amide Synthesis cluster_step2 Step 2: Acylation of Oxazole A 3-Cyclohexylpropanoic Acid + CDI B Activated Acid Intermediate A->B Activate C Add N,O-dimethylhydroxylamine·HCl + Base B->C D N-methoxy-N-methyl-3-cyclohexylpropanamide C->D Amidation G React with Weinreb Amide D->G E Oxazole + i-PrMgCl F 2-Oxazolyl Grignard Reagent E->F Metalation F->G H This compound G->H Acylation

Caption: Synthetic workflow for this compound.

troubleshooting_yield Troubleshooting Low Yield Issues Start Low or No Product Yield Check_Purity Are starting materials pure and dry? Start->Check_Purity Check_Grignard Was the Grignard formation successful? Check_Side_Products Are there significant side products? Check_Grignard->Check_Side_Products Yes Solution_Grignard Optimize metalation: - Use fresh i-PrMgCl - Check temperature - Extend reaction time Check_Grignard->Solution_Grignard No Check_Purity->Check_Grignard Yes Solution_Purity Purify and dry all reagents and solvents. Use inert atmosphere. Check_Purity->Solution_Purity No Solution_Side_Products Confirm use of Weinreb amide. Avoid acyl chlorides. Maintain low temperature. Check_Side_Products->Solution_Side_Products Yes Solution_Workup Optimize workup and purification to minimize loss. Check_Side_Products->Solution_Workup No

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of 2-(3-Cyclohexylpropionyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(3-Cyclohexylpropionyl)oxazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective purification strategies for this compound, a relatively nonpolar compound, are column chromatography, crystallization, and vacuum distillation. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a synthesis of this compound?

A2: Common impurities may arise from the starting materials, reagents, or side reactions during synthesis. If a Robinson-Gabriel type synthesis is employed, potential impurities include unreacted α-acylamino ketone precursors, dehydrating agents (e.g., remnants of H₂SO₄, P₂O₅), and incompletely cyclized intermediates.[1][2][3] Other potential impurities could be byproducts from side reactions or residual solvents.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. Use a suitable solvent system, such as hexane/ethyl acetate, to separate the product from impurities. The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guides

Column Chromatography

Issue: The compound does not move from the baseline on the TLC plate, even with high polarity solvent systems.

  • Possible Cause: The compound may be very polar due to unexpected side reactions, or it might be interacting strongly with the silica gel.

  • Solution:

    • Ensure your compound is stable on silica gel by performing a 2D TLC.[4]

    • If the compound is stable, try a more polar solvent system. For very polar compounds, a small percentage of methanol or a solvent system containing ammonia (e.g., a stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane) can be effective.[4]

    • If the compound is unstable on silica, consider using a different stationary phase like alumina or Florisil.[4] Alternatively, reverse-phase chromatography could be an option.

Issue: The compound runs with the solvent front even in 100% nonpolar solvent.

  • Possible Cause: The compound is extremely nonpolar.

  • Solution:

    • Use a less polar eluent system, such as pure pentane or hexane.

    • If separation is still challenging, consider other purification methods like crystallization or vacuum distillation, which are well-suited for nonpolar compounds.[4]

Issue: The purified fractions are still showing impurities by TLC.

  • Possible Cause:

    • Poor separation due to an inappropriate solvent system.

    • Column overloading.

    • The impurity co-elutes with the product.

  • Solution:

    • Optimize the solvent system using TLC to achieve a clear separation between your product and the impurities (aim for an Rf of 0.2-0.4 for your product).

    • Ensure you are not overloading the column. A general rule is to use a silica gel to crude product ratio of at least 30:1 (w/w).

    • If co-elution is the issue, try a different solvent system or a different stationary phase. Sometimes changing from a hexane/ethyl acetate system to a toluene/ethyl acetate system can alter the elution order.

Crystallization

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause:

    • The boiling point of the solvent is too close to the melting point of the compound.[5]

    • The solution is supersaturated with impurities.

    • The cooling rate is too fast.

  • Solution:

    • Choose a solvent with a boiling point at least 10°C below the melting point of your compound.[5]

    • If impurities are the issue, try a preliminary purification step like passing the crude material through a short plug of silica gel.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

Issue: No crystals form upon cooling.

  • Possible Cause:

    • The solution is not saturated.

    • The compound is too soluble in the chosen solvent.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Concentrate the solution by boiling off some of the solvent and then allow it to cool again.

    • If the compound is too soluble, you may need to use a solvent in which it is less soluble, or use a co-solvent system (e.g., dissolve in a good solvent and add a poor solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly). Common solvent pairs include ethyl acetate-hexane and toluene-hexane.[5]

Vacuum Distillation

Issue: The compound decomposes during distillation.

  • Possible Cause: The distillation temperature is too high, even under vacuum.

  • Solution:

    • Decrease the pressure further using a better vacuum pump to lower the boiling point.[6][7][8][9]

    • Ensure the heating bath temperature is only 20-30°C higher than the boiling point of the compound at that pressure.[6]

Issue: "Bumping" of the liquid occurs during distillation.

  • Possible Cause: Uneven boiling of the liquid.

  • Solution:

    • Always use a stir bar or magnetic stirrer to ensure smooth boiling. Boiling chips are not effective under vacuum.[10]

    • A Claisen adapter should be used in the distillation setup to prevent bumping solutions from contaminating the distillate.[10]

Data Presentation

Table 1: Column Chromatography Parameters for this compound Purification

ParameterRecommended Value/SystemExpected PurityTypical YieldNotes
Stationary Phase Silica Gel (60 Å, 40-63 µm)>95%80-95%Standard choice for nonpolar to moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate Gradient (e.g., 98:2 to 90:10)The optimal gradient should be determined by TLC analysis.
Loading Technique Dry loading or minimal volume of a nonpolar solventHelps to ensure a narrow band at the start of the chromatography.

Table 2: Crystallization Solvents and Conditions for this compound

Solvent SystemProcedureExpected PurityTypical YieldNotes
Hexane Dissolve in hot hexane, cool slowly to room temperature, then to 0°C.>98%70-85%Good for nonpolar compounds. May require a large volume of solvent.
Ethyl Acetate/Hexane Dissolve in a minimal amount of hot ethyl acetate, add hot hexane until turbidity persists, clarify with a few drops of ethyl acetate, then cool slowly.>98%75-90%A versatile co-solvent system for tuning solubility.[5]
Toluene Dissolve in hot toluene, cool slowly.>97%65-80%Toluene can sometimes yield high-quality crystals for aromatic and heterocyclic compounds.[11]

Table 3: Vacuum Distillation Parameters for this compound

ParameterRecommended ValueExpected PurityTypical YieldNotes
Pressure 0.1 - 1.0 mmHg>99%>90%Lower pressure allows for lower distillation temperatures.[6][8]
Boiling Point (Predicted) ~150-180°C at reduced pressureThe predicted atmospheric boiling point is high, making vacuum distillation necessary.[6][7]
Apparatus Short path distillation apparatusMinimizes product loss on the glass surfaces.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a nonpolar solvent (e.g., dichloromethane or toluene). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Apply the sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., to 90:10 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Crystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests (refer to Table 2).

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased.[10] Use a stir bar in the distilling flask.

  • Sample Addition: Place the crude this compound into the distilling flask.

  • Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.

  • Heating: Once a stable, low pressure is achieved, begin heating the distilling flask using a heating mantle or oil bath.

  • Distillation: Collect the fraction that distills at a constant temperature. This is your purified product.

  • Shutdown: After collecting the product, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[10]

Visualizations

experimental_workflow crude Crude Product tlc TLC Analysis crude->tlc Assess Purity chromatography Column Chromatography tlc->chromatography Multiple Impurities crystallization Crystallization tlc->crystallization Solid with Minor Impurities distillation Vacuum Distillation tlc->distillation Liquid with High Boiling Impurities pure_product Pure Product chromatography->pure_product crystallization->pure_product distillation->pure_product

Caption: General purification workflow for this compound.

troubleshooting_chromatography start Column Chromatography Issue no_elution Compound at Baseline start->no_elution solvent_front Compound at Solvent Front start->solvent_front impure_fractions Impure Fractions start->impure_fractions solution1 Increase Eluent Polarity no_elution->solution1 solution2 Change Stationary Phase (e.g., Alumina) no_elution->solution2 solution3 Decrease Eluent Polarity solvent_front->solution3 solution4 Optimize Solvent System via TLC impure_fractions->solution4 solution5 Reduce Sample Load impure_fractions->solution5

Caption: Troubleshooting common issues in column chromatography.

References

Technical Support Center: Synthesis of 2-Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-substituted oxazoles. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides & FAQs

This section addresses specific challenges that may arise during the synthesis of 2-substituted oxazoles, categorized by the synthetic method.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones to form oxazoles.

FAQs:

  • Q1: My Robinson-Gabriel synthesis is resulting in a low yield. What are the common causes and how can I improve it?

    A1: Low yields in the Robinson-Gabriel synthesis are a frequent issue. Several factors can contribute to this:

    • Choice of Dehydrating Agent: The selection of the cyclodehydrating agent is critical. While traditional agents like concentrated sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), and phosphoryl chloride (POCl₃) are used, they can sometimes lead to lower yields.[1] The use of polyphosphoric acid (PPA) has been shown to improve yields to the 50-60% range.[1]

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using appropriate reaction times and temperatures. Monitoring the reaction by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.

    • Side Reactions: Undesired side reactions can consume starting material and reduce the yield of the desired oxazole. The strong acidic conditions can sometimes lead to degradation of starting materials or products, especially if they contain sensitive functional groups.

    • Purification Losses: Significant loss of product can occur during workup and purification. Ensure that the extraction and chromatography conditions are optimized for your specific product.

  • Q2: I am observing multiple spots on my TLC plate after running a Robinson-Gabriel synthesis. What are the likely side products?

    A2: Besides unreacted starting material, side products in the Robinson-Gabriel synthesis can include:

    • Partially dehydrated intermediates: The cyclized but not yet dehydrated intermediate may be present.

    • Products of rearrangement or degradation: The strongly acidic conditions can cause degradation of the starting material or the oxazole product, especially with prolonged reaction times or high temperatures.

    • Byproducts from the dehydrating agent: The dehydrating agent itself can sometimes react with the starting materials or solvent to form impurities.

  • Q3: Can I use substrates other than 2-acylamino ketones in the Robinson-Gabriel synthesis?

    A3: The classical Robinson-Gabriel synthesis specifically uses 2-acylamino ketones.[2] However, there are modern variations. For instance, a popular extension allows for the synthesis of substituted oxazoles from readily available amino acid derivatives through the side-chain oxidation of β-keto amides followed by cyclodehydration.[2]

Fischer Oxazole Synthesis

The Fischer oxazole synthesis is the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[3]

FAQs:

  • Q1: My Fischer oxazole synthesis is producing significant amounts of chlorinated byproducts. How can I prevent this?

    A1: The formation of chlorooxazoles and oxazolidinones is a known side reaction in the Fischer synthesis.[3] This occurs due to the presence of anhydrous HCl. To minimize these side products:

    • Strictly Anhydrous Conditions: Ensure that your solvent (typically dry ether) and all reagents are completely free of water.[3] The presence of moisture can interfere with the reaction and promote side reactions.

    • Control of HCl Gas: Use a controlled stream of dry HCl gas. Excess HCl can increase the likelihood of chlorination.

    • Reaction Temperature: Maintain a low reaction temperature as specified in the protocol to disfavor the formation of side products.

    • Alternative Methods: If chlorination remains a significant problem, consider alternative synthetic routes that do not employ HCl, especially if your target molecule is sensitive to acidic and chlorinating conditions.

  • Q2: The product of my Fischer oxazole synthesis precipitates as a hydrochloride salt. What is the best way to convert it to the free base?

    A2: The oxazole product often precipitates as the hydrochloride salt.[3] To obtain the free base, you can:

    • Treatment with Water: Add water to the reaction mixture to dissolve the hydrochloride salt and then extract the free base with an organic solvent.

    • Boiling with Alcohol: Boiling the hydrochloride salt in alcohol can also liberate the free base.

    • Base Wash: During the workup, washing the organic extract with a mild aqueous base solution (e.g., sodium bicarbonate) will neutralize the HCl and give the free base.

Van Leusen Oxazole Synthesis

This synthesis involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[4]

FAQs:

  • Q1: My Van Leusen synthesis is stalling at the oxazoline intermediate. How can I promote the elimination to the oxazole?

    A1: The Van Leusen synthesis proceeds through an oxazoline intermediate.[4][5] The final step is the base-promoted elimination of the tosyl group. If this step is problematic:

    • Choice of Base: Ensure you are using a sufficiently strong base to facilitate the elimination. Common bases include potassium carbonate (K₂CO₃) or potassium tert-butoxide.

    • Reaction Temperature: Gently heating the reaction mixture after the initial addition can promote the elimination step.

    • Solvent: The choice of solvent can influence the reaction. Methanol is commonly used. In some cases, using ionic liquids as solvents has been shown to give high yields.[6]

  • Q2: I am getting a significant amount of a 4-alkoxy-2-oxazoline byproduct in my Van Leusen reaction. What is the cause and how can I avoid it?

    A2: The formation of a 4-alkoxy-2-oxazoline is a known side reaction when using an alcohol as a solvent, especially in excess. To minimize this:

    • Control of Alcohol Amount: If using an alcohol as a solvent or additive, use it in a controlled amount, typically 1-2 equivalents.

    • Alternative Solvents: Consider using a non-alcoholic solvent system if the side product formation is severe. Aprotic polar solvents like THF or DME can be suitable alternatives, though the choice of base may need to be adjusted accordingly.

Data Presentation

The choice of reagents and reaction conditions can significantly impact the yield and purity of the desired 2-substituted oxazole. The following tables summarize some of these effects.

Table 1: Effect of Dehydrating Agent on Yield in Robinson-Gabriel Synthesis

Dehydrating AgentTypical Yield RangeReference
H₂SO₄, PCl₅, POCl₃Low[1]
Polyphosphoric Acid (PPA)50-60%[1]
Trifluoroacetic AnhydrideUsed in solid-phase synthesis[2]
PPh₃/I₂/Et₃NUsed in modified synthesis from amino acids[2]

Table 2: Common Side Products in Fischer Oxazole Synthesis

Side ProductCauseMitigation StrategyReference
4-chlorooxazoleReaction with HClStrictly anhydrous conditions, controlled HCl addition[3]
4-oxazolidinoneReaction with HClStrictly anhydrous conditions, controlled HCl addition[3]

Table 3: Influence of Solvent on Van Leusen Oxazole Synthesis

SolventBaseKey FeatureReference
MethanolK₂CO₃Common, but can lead to alkoxy-oxazoline byproduct[5]
Ionic Liquids (e.g., [bmim]Br)K₂CO₃High yields, solvent can be recycled[1][6]
DME/MethanolAmbersep® 900(OH)Used for synthesis of indolyl-oxazoles[7]
Anhydrous MethanolK₂CO₃Microwave-assisted for rapid synthesis[5]

Experimental Protocols

General Protocol for Robinson-Gabriel Synthesis

This protocol is a general guideline and may need to be optimized for specific substrates.

  • Starting Material: Begin with the 2-acylamino ketone.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-acylamino ketone in a suitable solvent (e.g., toluene, xylene).

  • Addition of Dehydrating Agent: Add the chosen dehydrating agent (e.g., polyphosphoric acid) to the reaction mixture. The amount will depend on the specific agent and the scale of the reaction.

  • Heating: Heat the reaction mixture to the appropriate temperature (this can range from 80°C to 140°C) and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into ice water.

  • Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

General Protocol for Fischer Oxazole Synthesis

This reaction requires strictly anhydrous conditions.

  • Starting Materials: Use an aldehyde cyanohydrin and an aldehyde as starting materials.[3]

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a gas inlet tube, a dropping funnel, and a condenser, dissolve the cyanohydrin and the aldehyde in anhydrous diethyl ether.[3]

  • HCl Addition: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution with stirring.

  • Reaction Monitoring: The product will often precipitate out of the solution as the hydrochloride salt. Monitor the reaction for completion by TLC of a small, worked-up aliquot.

  • Isolation of Hydrochloride Salt: Collect the precipitated product by filtration and wash with cold, dry ether.

  • Conversion to Free Base: To convert the hydrochloride salt to the free base, either treat it with water and extract the product, or boil it in alcohol.[3] Alternatively, during workup of the reaction mixture, wash with a mild aqueous base.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

General Protocol for Van Leusen Oxazole Synthesis
  • Starting Materials: An aldehyde and tosylmethyl isocyanide (TosMIC) are the key reactants.[4]

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde in a suitable solvent (e.g., methanol, DME).

  • Addition of Base and TosMIC: Add the base (e.g., potassium carbonate) to the solution, followed by the portion-wise addition of TosMIC.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored by TLC.

  • Workup: Once the reaction is complete, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate. The p-tolylsulfinic acid byproduct can often be removed by filtration.[6] The crude product is then purified by column chromatography.

Visualizations

Reaction Pathways and Side Reactions

Side_Reactions cluster_RG Robinson-Gabriel Synthesis cluster_Fischer Fischer Synthesis cluster_VL Van Leusen Synthesis RG_start 2-Acylamino Ketone RG_product 2-Substituted Oxazole RG_start->RG_product H+, Heat RG_side Degradation Products RG_start->RG_side Harsh Acid/Heat F_start Cyanohydrin + Aldehyde F_product 2-Substituted Oxazole F_start->F_product Anhydrous HCl F_side1 4-Chlorooxazole F_product->F_side1 Excess HCl F_side2 4-Oxazolidinone F_product->F_side2 Excess HCl VL_start Aldehyde + TosMIC VL_intermediate Oxazoline Intermediate VL_start->VL_intermediate Base VL_side 4-Alkoxy-2-oxazoline VL_start->VL_side Excess Alcohol VL_product 2-Substituted Oxazole VL_intermediate->VL_product Base, Heat

Caption: Key reaction pathways and common side products in major oxazole syntheses.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_analysis Crude Analysis Results cluster_solutions Potential Solutions start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Assess Reagent Quality (Anhydrous, Fresh) start->check_reagents analyze_crude Analyze Crude Mixture (TLC, NMR, LC-MS) start->analyze_crude unreacted_sm Mainly Unreacted Starting Material analyze_crude->unreacted_sm side_products Multiple Side Products analyze_crude->side_products product_ok Product Formed but Lost in Workup analyze_crude->product_ok increase_time_temp Increase Reaction Time/Temp or Change Catalyst/Reagent unreacted_sm->increase_time_temp optimize_conditions Optimize Conditions (Lower Temp, Different Reagent) side_products->optimize_conditions optimize_workup Optimize Workup and Purification Protocol product_ok->optimize_workup

Caption: A general workflow for troubleshooting common issues in oxazole synthesis.

References

Overcoming solubility issues of 2-(3-Cyclohexylpropionyl)oxazole in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with 2-(3-Cyclohexylpropionyl)oxazole in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Key physicochemical properties are summarized below. The limited aqueous solubility can pose challenges in biological assays.

PropertyValueSource
CAS Number898759-06-3[1]
Molecular FormulaC12H17NO2[1][2]
Molecular Weight207.27 g/mol [1][2]
Predicted Boiling Point317.6 ± 25.0 °C[2]
Predicted Density1.057 ± 0.06 g/cm3 [2]
Predicted pKa-1.71 ± 0.10[2]

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What are the initial steps to address this?

A2: Precipitation is a common issue for hydrophobic compounds. A systematic approach to optimizing the solvent system is recommended. The diagram below outlines a general workflow for addressing solubility issues.

G cluster_0 Initial Observation cluster_1 Troubleshooting Workflow observe Precipitation of Compound in Aqueous Buffer start Start Solubility Optimization cosolvent Introduce a Co-solvent (e.g., DMSO, Ethanol) start->cosolvent check1 Precipitation Resolved? cosolvent->check1 ph_adjust Adjust pH of Buffer check1->ph_adjust No end_success Proceed with Assay check1->end_success Yes check2 Precipitation Resolved? ph_adjust->check2 surfactant Add a Surfactant (e.g., Tween-80, Pluronic F-68) check2->surfactant No check2->end_success Yes check3 Precipitation Resolved? surfactant->check3 cyclodextrin Use a Cyclodextrin (e.g., HP-β-CD) check3->cyclodextrin No check3->end_success Yes check4 Precipitation Resolved? cyclodextrin->check4 check4->end_success Yes end_fail Contact Technical Support for Further Formulation Strategies check4->end_fail No

Caption: Troubleshooting workflow for addressing compound precipitation.

Q3: What are common co-solvents and their recommended starting concentrations?

A3: Co-solvents are frequently used to increase the solubility of hydrophobic compounds. It is crucial to first prepare a concentrated stock solution in 100% co-solvent and then dilute it into the aqueous assay buffer. Always run a vehicle control to account for any effects of the co-solvent on the assay.

Co-solventTypical Stock ConcentrationRecommended Starting Final Concentration in AssayNotes
Dimethyl Sulfoxide (DMSO)10-50 mM≤ 1% (v/v)Widely used, but can affect cell viability and enzyme activity at higher concentrations.
Ethanol10-50 mM≤ 1% (v/v)Can cause protein precipitation at higher concentrations.
Methanol10-50 mM≤ 1% (v/v)Can be toxic to cells.
N,N-Dimethylformamide (DMF)10-50 mM≤ 0.5% (v/v)Use with caution due to potential toxicity.

Troubleshooting Guides

Issue 1: Compound precipitates after dilution from stock solution into aqueous buffer.

Possible Causes and Solutions:

  • Low Aqueous Solubility: The inherent hydrophobicity of the cyclohexyl and oxazole moieties contributes to poor solubility in water.

    • Solution 1: Optimize Co-solvent Concentration: While keeping the final co-solvent concentration as low as possible, you may need to empirically determine the minimum concentration required to maintain solubility. Test a gradient of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%).

    • Solution 2: Use a Surfactant: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[3] Common non-ionic surfactants like Tween-80 or Pluronic F-68 at low concentrations (0.01% - 0.1%) can be effective.

    • Solution 3: Employ Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds.[4][5]

Issue 2: Inconsistent results or loss of compound activity in the assay.

Possible Causes and Solutions:

  • Compound Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of microplates and pipette tips, reducing the effective concentration in the assay.

    • Solution 1: Use Low-Binding Plastics: Utilize polypropylene or other low-adhesion microplates and pipette tips.

    • Solution 2: Include a Carrier Protein: Adding a low concentration of a carrier protein, such as Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL), to the assay buffer can help prevent non-specific binding.

    • Solution 3: Pre-treatment of Plates: Pre-incubating the plates with a blocking agent like BSA can saturate non-specific binding sites.

  • Compound Degradation: The oxazole ring can be susceptible to hydrolysis under certain pH and temperature conditions.

    • Solution: Assess the stability of the compound in your assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer, taking samples at different time points, and analyzing them by HPLC.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out 2.07 mg of this compound.

  • Add 1.0 mL of high-purity, anhydrous DMSO.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Solubility Enhancement using a Co-solvent

This protocol describes a general workflow for determining the appropriate co-solvent concentration.

Caption: Experimental workflow for co-solvent optimization.

Signaling Pathways and Compound Interactions

While the specific biological target and signaling pathway for this compound are not detailed in the provided context, many oxazole-containing compounds are known to have roles as enzyme inhibitors or receptor modulators. The oxazole ring is a bioisostere for other functional groups and can participate in various non-covalent interactions.

G cluster_compound Compound Properties cluster_interaction Potential Biological Interactions compound This compound cyclohexyl Cyclohexyl Group (Hydrophobic) compound->cyclohexyl oxazole Oxazole Ring (H-bond acceptor, π-stacking) compound->oxazole binding_pocket Hydrophobic Binding Pocket cyclohexyl->binding_pocket Hydrophobic Interaction active_site Active Site Residues oxazole->active_site H-bonding, π-π stacking target Target Protein (e.g., Enzyme, Receptor) target->binding_pocket target->active_site

Caption: Potential molecular interactions of the compound with a target protein.

References

Optimizing reaction conditions for the synthesis of oxazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of oxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing oxazole derivatives?

A1: Several methods are widely used for the synthesis of oxazole derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key methods include:

  • Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles.[1][2][3][4][5] Dehydrating agents like sulfuric acid, polyphosphoric acid, or phosphorus oxychloride are frequently used.[1]

  • Fischer Oxazole Synthesis: This classic method produces 2,5-disubstituted oxazoles from the reaction of an aldehyde cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[2][6][7]

  • Van Leusen Oxazole Synthesis: This is a versatile one-pot reaction for synthesizing 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC) under basic conditions.[8][9][10][11]

  • Bredereck Reaction: This method synthesizes 2,4-disubstituted oxazoles by reacting α-haloketones with amides.[9]

  • Copper- and Palladium-Catalyzed Reactions: Modern methods often employ transition metal catalysts, such as copper and palladium, to achieve efficient and regioselective synthesis of various substituted oxazoles.[12]

Q2: My reaction yield is consistently low. What are the potential causes and solutions?

A2: Low yields in oxazole synthesis can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. Try extending the reaction time or increasing the temperature. For instance, in a copper-catalyzed synthesis of 2,4-disubstituted oxazoles, increasing the temperature from 25°C to 80°C was shown to improve the yield to 87%.[9]

  • Suboptimal Reagent Stoichiometry: The ratio of reactants is critical. Ensure precise measurement and consider optimizing the stoichiometry of your starting materials and catalyst.

  • Catalyst Inactivity: The catalyst may be deactivated. For metal-catalyzed reactions, ensure anhydrous and oxygen-free conditions if the catalyst is sensitive. Consider using a fresh batch of catalyst.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. Purification of starting materials and optimization of reaction conditions (e.g., temperature, solvent) can minimize side reactions.

  • Poor Dehydration: In reactions like the Robinson-Gabriel synthesis, inefficient dehydration can lead to low yields. Using a stronger dehydrating agent like polyphosphoric acid can increase yields to 50-60%.[9]

Q3: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

A3: The formation of side products is a common issue. Here are some strategies to enhance selectivity:

  • Optimize Reaction Temperature: Temperature can significantly influence the reaction pathway. A systematic study of reaction temperature can help identify the optimal range for maximizing the desired product while minimizing side reactions. For example, in a specific copper-catalyzed synthesis, 60°C was found to be the optimal temperature, with lower or higher temperatures resulting in reduced yields.[13]

  • Choice of Solvent: The polarity and nature of the solvent can affect the regioselectivity of the reaction. For palladium-catalyzed arylations of oxazoles, polar solvents favor C-5 arylation, while nonpolar solvents favor C-2 arylation.[12]

  • Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of catalyst and ligands plays a crucial role in directing the selectivity. Experiment with different catalyst systems to find the one that provides the best selectivity for your desired isomer.

  • Protecting Groups: If your starting materials contain functional groups that can interfere with the reaction, consider using appropriate protecting groups to prevent unwanted side reactions.

Q4: How can I effectively purify my oxazole derivative?

A4: Purification of oxazole derivatives can sometimes be challenging due to their similar polarity to byproducts. Common purification techniques include:

  • Column Chromatography: This is the most widely used method for purifying oxazole derivatives. A careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial for achieving good separation.[14]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.[14]

  • Extraction: Liquid-liquid extraction can be used to remove impurities. For example, after neutralizing the reaction mixture, extracting with an organic solvent like diethyl ether can separate the product from aqueous-soluble impurities.[14]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive reagents or catalyst.Use fresh, high-purity reagents and catalyst. For moisture-sensitive reactions, ensure anhydrous conditions.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions require heating to proceed at an adequate rate.[9]
Inefficient stirring.Ensure proper mixing of the reaction components, especially in heterogeneous reactions.
Formation of Multiple Products Lack of regioselectivity.Modify the solvent or catalyst system. For example, solvent choice can direct arylation to different positions on the oxazole ring.[12]
Competing side reactions.Adjust the reaction temperature and time. Lowering the temperature may favor the desired kinetic product.
Difficulty in Product Isolation Product is highly soluble in the reaction solvent.After the reaction, remove the solvent under reduced pressure and attempt purification.
Emulsion formation during workup.Add a saturated brine solution to break the emulsion.
Product Decomposition Product is unstable under the reaction or workup conditions.Consider milder reaction conditions (e.g., lower temperature, alternative catalyst). Use a buffered workup to avoid strongly acidic or basic conditions. Some oxazoles can undergo ring cleavage in the presence of strong nucleophiles or oxidizing agents.[1]

Experimental Protocols

General Protocol for Van Leusen Oxazole Synthesis

This protocol describes a general procedure for the synthesis of 5-substituted oxazoles.

Materials:

  • Aldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., methanol, ethanol)

Procedure:

  • To a solution of the aldehyde in the chosen solvent, add TosMIC and the base.

  • Stir the reaction mixture at room temperature or with heating (e.g., reflux) for the required time (typically a few hours).[10][11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

A one-pot protocol using ionic liquids as a reusable solvent has also been reported to produce 4,5-disubstituted oxazoles in high yields.[12]

General Protocol for Robinson-Gabriel Synthesis

This protocol provides a general method for the synthesis of 2,5-disubstituted oxazoles.

Materials:

  • α-acylamino ketone

  • Dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid)

Procedure:

  • Add the α-acylamino ketone to the dehydrating agent.

  • Heat the mixture to the appropriate temperature (e.g., 90°C) for a specified time (e.g., 30 minutes).[3]

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture into ice water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure oxazole derivative.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Copper-Catalyzed Oxazole Synthesis [13]

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
110251213
210401231
310601277
410801260
52601236
65601251

Table 2: Effect of Solvent on a Palladium-Catalyzed C-5 Arylation of Oxazoles [12]

SolventPolarityYield of C-5 Arylated Product (%)
DioxaneNonpolarLow
TolueneNonpolarLow
DMFPolarHigh
DMAPolarHigh

Visualizations

Troubleshooting_Workflow start Low Yield or No Product check_reagents Check Reagents & Catalyst Activity start->check_reagents check_conditions Verify Reaction Conditions (T, t) check_reagents->check_conditions optimize_stoichiometry Optimize Stoichiometry check_conditions->optimize_stoichiometry side_products Significant Side Products Observed? optimize_stoichiometry->side_products optimize_temp Optimize Temperature side_products->optimize_temp Yes purification_issue Purification Difficulty? side_products->purification_issue No change_solvent Change Solvent optimize_temp->change_solvent change_catalyst Change Catalyst/ Ligand change_solvent->change_catalyst change_catalyst->purification_issue column_chrom Optimize Column Chromatography purification_issue->column_chrom Yes success Successful Synthesis purification_issue->success No recrystallize Attempt Recrystallization column_chrom->recrystallize recrystallize->success

Caption: Troubleshooting workflow for low-yield oxazole synthesis.

Robinson_Gabriel_Pathway start α-Acylamino ketone cyclization Cyclization (Dehydrating Agent) start->cyclization oxazoline_intermediate Oxazoline Intermediate cyclization->oxazoline_intermediate dehydration Dehydration oxazoline_intermediate->dehydration oxazole 2,5-Disubstituted Oxazole dehydration->oxazole

Caption: Reaction pathway for the Robinson-Gabriel synthesis.

References

Technical Support Center: NMR Analysis of 2-(3-Cyclohexylpropionyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(3-Cyclohexylpropionyl)oxazole.

Troubleshooting Guides

This section addresses specific issues you may encounter during the NMR analysis of this compound in a question-and-answer format.

Question: My ¹H NMR spectrum shows broad, poorly resolved peaks. What could be the cause?

Answer: Broad peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Try re-shimming the spectrometer.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Diluting your sample may improve resolution.

  • Presence of Particulate Matter: Undissolved solids in your NMR tube will disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved and filter it into the NMR tube.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is clean and your sample is free from such contaminants.

Question: I am seeing unexpected peaks in my ¹H NMR spectrum. How can I identify them?

Answer: Unexpected peaks are common and can usually be attributed to:

  • Residual Solvents: Your sample may retain solvents from the reaction or purification steps. Common culprits include ethyl acetate, dichloromethane, and acetone.

  • Water: Deuterated solvents can absorb moisture from the atmosphere. The water peak's chemical shift is solvent and temperature-dependent.

  • Grease: Contamination from greased glassware joints can appear as broad signals in the aliphatic region.

  • Side Products or Starting Materials: The presence of unreacted starting materials or side products from the synthesis.

To identify these peaks, you can run a blank spectrum of the solvent, consult tables of common NMR impurities, and review your synthetic procedure.

Question: The integration of my peaks does not match the expected proton ratios. Why might this be?

Answer: Inaccurate integration can be due to:

  • Incomplete Relaxation: If the relaxation delay (d1) is too short, protons that relax slowly (like quaternary carbons in ¹³C NMR or non-protonated carbons) will not fully relax between pulses, leading to lower signal intensity and inaccurate integration. Increase the relaxation delay.

  • Peak Overlap: If peaks are overlapping, the integration regions may not be set correctly.

  • Broad Peaks: Very broad peaks, such as those from exchangeable protons (e.g., -OH, -NH), can be difficult to integrate accurately.

Question: The signals for the oxazole protons are not clear or are missing. What should I do?

Answer: The two protons on the oxazole ring are expected to appear as distinct signals in the aromatic region (typically between 7-8.5 ppm). If they are not clear:

  • Low Signal-to-Noise: Your sample may be too dilute. Try concentrating your sample or increasing the number of scans.

  • Peak Overlap: They may be overlapping with other signals. Changing the solvent can sometimes shift the peaks enough to resolve them.

Frequently Asked Questions (FAQs)

What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Which deuterated solvent is recommended for this compound?

Deuterated chloroform (CDCl₃) is a common and suitable solvent for nonpolar organic compounds like this one. If solubility is an issue, deuterated acetone (acetone-d₆) or dimethyl sulfoxide (DMSO-d₆) can be used, but be aware that the chemical shifts will vary.

How can I confirm the assignment of the oxazole protons?

2D NMR techniques such as COSY and HSQC can be very helpful. A COSY experiment should show no correlation for the oxazole protons with any other protons in the molecule. An HSQC experiment will correlate each oxazole proton to its directly attached carbon.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsChemical Shift (ppm)MultiplicityIntegration
Oxazole H~7.9s1H
Oxazole H~7.3s1H
-CH₂-C=O~3.1t2H
-CH₂-CH₂-C=O~1.8q2H
Cyclohexyl CH~1.7m1H
Cyclohexyl CH₂~1.6m4H
Cyclohexyl CH₂~1.2m4H
Cyclohexyl CH₂~0.9m2H

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonChemical Shift (ppm)
C=O~195
Oxazole C₂~160
Oxazole C₅~142
Oxazole C₄~128
-CH₂-C=O~38
Cyclohexyl CH~37
-CH₂-CH₂-C=O~33
Cyclohexyl CH₂~33
Cyclohexyl CH₂~26
Cyclohexyl CH₂~26

Experimental Protocols

Protocol for NMR Sample Preparation

  • Weigh Sample: Accurately weigh approximately 5-20 mg of your purified this compound for ¹H NMR (20-50 mg for ¹³C NMR).

  • Choose Solvent: Select a suitable deuterated solvent (e.g., CDCl₃).

  • Dissolve Sample: Add about 0.6 mL of the deuterated solvent to your sample in a clean, dry vial. Vortex or gently sonicate to ensure complete dissolution.

  • Filter Sample: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Clean Tube: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

Protocol for Standard ¹H NMR Acquisition

  • Insert Sample: Insert the NMR tube into the spectrometer.

  • Lock: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shim: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Tune and Match: Tune and match the probe to the ¹H frequency to maximize signal reception.

  • Acquire Data: Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and start the data acquisition.

Visualizations

Troubleshooting_Workflow NMR Troubleshooting Workflow start Start NMR Analysis spectrum_quality Assess Spectrum Quality: Good Resolution and S/N? start->spectrum_quality unexpected_peaks Check for Unexpected Peaks? spectrum_quality->unexpected_peaks Yes troubleshoot_quality Troubleshoot Spectrum Quality: - Re-shim - Check Concentration - Filter Sample spectrum_quality->troubleshoot_quality No integration_correct Are Integrations Correct? unexpected_peaks->integration_correct No identify_peaks Identify Unexpected Peaks: - Solvent Impurities - Water - Starting Material unexpected_peaks->identify_peaks Yes analysis_complete Analysis Complete integration_correct->analysis_complete Yes troubleshoot_integration Troubleshoot Integration: - Increase Relaxation Delay - Adjust Integration Regions integration_correct->troubleshoot_integration No reacquire_spectrum Re-acquire Spectrum troubleshoot_quality->reacquire_spectrum identify_peaks->integration_correct troubleshoot_integration->reacquire_spectrum reacquire_spectrum->spectrum_quality

Caption: A workflow diagram for troubleshooting common NMR analysis issues.

Stability testing of 2-(3-Cyclohexylpropionyl)oxazole under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 2-(3-Cyclohexylpropionyl)oxazole. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the general reactivity of the oxazole ring, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The oxazole ring can undergo cleavage when subjected to acidic or basic conditions. Nucleophilic attack on the ring, particularly at the C2 position, can lead to ring-opening.

  • Oxidation: Oxidizing agents can cause the cleavage of the oxazole ring.[1] The presence of electron-donating groups can influence the susceptibility of the ring to oxidation.[1]

  • Photolysis: Exposure to light, particularly UV radiation, can lead to the degradation of oxazole-containing compounds. Photolytic degradation pathways can be complex and may involve cycloaddition reactions.

Q2: What are the initial steps for assessing the stability of this compound?

A2: The initial assessment of stability typically involves forced degradation (stress testing) studies.[2][3] These studies expose the compound to conditions more severe than those used in long-term stability testing to identify potential degradation products and pathways.[3] This information is crucial for developing stability-indicating analytical methods.[2][3]

Q3: How should I design a forced degradation study for this compound?

A3: A well-designed forced degradation study should evaluate the impact of hydrolysis, oxidation, photolysis, and thermal stress. It is recommended to follow ICH Q1A guidelines for stability testing.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods can detect and quantify the degradation products.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying the parent compound from its degradation products. A photodiode array (PDA) detector is often used to assess peak purity. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under stress conditions. The compound is highly stable under the applied conditions, or the stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), increase the temperature, or prolong the exposure time. For photostability, ensure a suitable light source and intensity are used.
Complete degradation of the compound. The stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. A stepwise approach to increasing stress is recommended.
Poor mass balance in the analytical results. Degradation products are not being detected by the analytical method (e.g., they are volatile, do not have a chromophore, or are precipitating). The parent compound may be adsorbing to the container.Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector. Analyze the headspace for volatile degradants using Gas Chromatography (GC). Check for precipitation and use appropriate glassware.
Co-elution of degradation products with the parent peak in HPLC. The chromatographic method is not optimized to be "stability-indicating."Modify the mobile phase composition (organic solvent, pH), change the column chemistry (e.g., C18, phenyl-hexyl), or adjust the gradient profile to improve resolution.
Formation of unexpected degradation products. Interaction with excipients (in a formulated product) or impurities in the sample.Conduct forced degradation studies on the pure API and compare the results with the formulated product to identify interactions. Characterize all impurities in the starting material.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose the solution (in a photostable container) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Representative Data

The following table presents example data from a forced degradation study on this compound. This data is for illustrative purposes only.

Stress Condition % Assay of Parent Compound % Total Degradation Number of Degradants Major Degradant (Area %)
0.1 M HCl, 60°C, 24h85.214.828.1
0.1 M NaOH, 60°C, 24h78.921.1312.5
3% H₂O₂, RT, 24h92.57.515.3
80°C, 48h (Solid)98.11.911.2
Photolysis (ICH Q1B)89.710.326.7

Visualizations

Logical Workflow for Stability Testing

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Formal Stability Studies A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Perform Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) A->B C Identify and Characterize Degradation Products (LC-MS) B->C D Validate Analytical Method (ICH Q2(R1)) C->D E Place on Long-Term and Accelerated Stability (ICH Q1A) D->E F Analyze Samples at Specified Time Points E->F G Determine Shelf-Life and Storage Conditions F->G

Caption: Workflow for a comprehensive stability study.

Potential Degradation Pathway of an Oxazole Ring

Oxazole_Ring 2-Substituted Oxazole Ring Ring_Opening Ring-Opened Intermediate Oxazole_Ring->Ring_Opening Hydrolysis / Oxidation Degradation_Products Various Degradation Products Ring_Opening->Degradation_Products Further Reactions

Caption: A simplified potential degradation pathway for an oxazole ring.

References

Technical Support Center: Screening Oxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxazole-based compounds in high-throughput screening (HTS) and other biological assays.

Frequently Asked Questions (FAQs)

Q1: Why are oxazole-based compounds common in screening libraries?

A1: Oxazole moieties are considered "privileged structures" in medicinal chemistry. They are five-membered heterocyclic rings containing one nitrogen and one oxygen atom, which allows for diverse interactions with biological targets like enzymes and receptors.[1][2] The oxazole scaffold is present in numerous natural products and FDA-approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them attractive for drug discovery campaigns.[1]

Q2: What are the most common reasons for getting false positives when screening oxazole compounds?

A2: False positives are a significant issue in HTS and can arise from several compound-dependent mechanisms. For oxazole-based compounds, and heterocyclic molecules in general, the most frequent causes include:

  • Assay Interference: Many oxazole derivatives are fluorescent or can quench fluorescence, directly interfering with common assay readouts.[3]

  • Compound Aggregation: At certain concentrations, compounds can form aggregates that nonspecifically inhibit enzymes or disrupt protein-protein interactions.

  • Chemical Reactivity: Some oxazoles may be inherently reactive, leading to covalent modification of target proteins or assay components.

  • Impurities: Residual catalysts (e.g., metals) or byproducts from the synthesis of oxazole derivatives can be bioactive and lead to misleading results.

Q3: My active oxazole compound is not showing a clear dose-response curve. What could be the issue?

A3: A lack of a clear dose-response curve, or one with a steep, shallow, or bell shape, can be indicative of several issues.[4] These include poor solubility of the compound in the assay buffer, compound aggregation at higher concentrations, or cytotoxicity affecting the assay readout in cell-based formats.[4] It is also possible that the compound is interfering with the assay technology in a concentration-dependent manner.

Q4: Are there specific substitution patterns on the oxazole ring that are known to cause problems?

A4: While there are no universal rules, highly conjugated systems, often created by aromatic substitutions on the oxazole ring, are more likely to be fluorescent and interfere with fluorescence-based assays. Additionally, certain functional groups can render the oxazole ring susceptible to hydrolysis or other forms of degradation under specific pH or buffer conditions. For instance, 5-hydroxyoxazole-4-carboxylic acid derivatives have been shown to be unstable towards hydrolytic ring-opening and decarboxylation.

Q5: How can I improve the solubility of my oxazole-based compounds for screening?

A5: Poor aqueous solubility is a common challenge. Strategies to address this include:

  • Co-solvents: Using a small percentage of an organic co-solvent like DMSO in your assay buffer. However, be mindful that high concentrations of DMSO can affect protein function and cell health.

  • Salt Forms: For oxazoles with basic or acidic handles, preparing a salt form can significantly improve aqueous solubility.

  • Structural Modification: During lead optimization, medicinal chemists can introduce polar functional groups to the oxazole scaffold to enhance solubility.

Troubleshooting Guides

Problem 1: High rate of hits in a fluorescence-based assay

Possible Cause: Autofluorescence of oxazole compounds. The conjugated ring system in many oxazole derivatives can lead to intrinsic fluorescence, which is a common cause of false positives in fluorescence intensity and fluorescence polarization (FP) assays.

Troubleshooting Steps:

  • Pre-read the plate: Before adding assay reagents that generate a signal, read the plate containing only the library compounds in buffer. This will identify compounds that are fluorescent at the assay's excitation and emission wavelengths.

  • Shift to longer wavelengths: Compound autofluorescence is more common at shorter wavelengths (e.g., UV, blue, green). If possible, switch to a red-shifted fluorophore (far-red tracers) for your assay, as fewer library compounds fluoresce in this region of the spectrum.

  • Use a different detection technology: If fluorescence interference is persistent, consider an orthogonal screen using a non-fluorescence-based detection method, such as AlphaScreen, luminescence, or label-free technologies like surface plasmon resonance (SPR).

Problem 2: Hits are not reproducible or show inconsistent activity

Possible Cause 1: Compound Aggregation

Many organic molecules, including some oxazoles, can form colloidal aggregates in aqueous solutions. These aggregates can sequester and denature proteins, leading to nonspecific inhibition and reproducible but false-positive results.

Troubleshooting Steps:

  • Include Detergent: A common method to mitigate aggregation is to include a low concentration (0.01% - 0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer. Aggregation-based activity is often attenuated in the presence of detergents.

  • Perform a Centrifugation Test: Aggregate-based inhibitors often show a significant decrease in activity after the assay solution is centrifuged at high speed. The aggregates pellet, reducing their concentration in the supernatant where the assay is measured.

  • Confirm with Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly detect the presence of sub-micron aggregates in a solution. Analyzing hit compounds by DLS is a robust way to identify aggregators.

Possible Cause 2: Chemical Instability

The oxazole ring or its substituents may be unstable in the assay buffer, leading to degradation over the course of the experiment.

Troubleshooting Steps:

  • Incubation Study: Incubate the compound in the assay buffer for the duration of the experiment. Use LC-MS to analyze the sample at different time points to check for degradation.

  • Buffer and pH Optimization: Assess the stability of your compound in different buffer systems and at various pH levels to identify conditions where it is most stable.

Problem 3: Promising in vitro activity does not translate to cell-based or in vivo models

Possible Cause: Poor Metabolic Stability

Oxazole-containing compounds can be susceptible to rapid metabolism by liver enzymes (e.g., cytochrome P450s), leading to low exposure in cellular or animal models.

Troubleshooting Steps:

  • In Vitro Metabolic Stability Assay: Assess the stability of the compound in liver microsomes or hepatocytes.[5] This will provide a half-life (t1/2) and intrinsic clearance rate, which are key indicators of metabolic stability.

  • Metabolite Identification: Use LC-MS/MS to identify the sites of metabolism on the molecule. This information can guide medicinal chemistry efforts to block these "metabolic hotspots."

  • Scaffold Hopping: In some cases, replacing the oxazole ring with a more metabolically stable bioisostere may be necessary while aiming to retain the desired biological activity.

Quantitative Data Summary

The following tables provide examples of quantitative data for oxazole-based compounds, illustrating some of the key properties discussed.

Table 1: In Vitro ADME Properties of 2-Aminooxazole and 2-Aminothiazole Analogs

Compound IDScaffoldKinetic Solubility in PBS (pH 7.4) (μM)Metabolic Stability in HLM (t1/2 in min)
1 2-Aminothiazole914.5 ± 0.5
2 (isostere of 1) 2-Aminooxazole8.722.6 ± 1.2
3 2-Aminothiazole27Not Reported
4 (isostere of 3) 2-Aminooxazole9.3Not Reported

Data synthesized from a study on antitubercular agents. HLM: Human Liver Microsomes. Data shows that isosteric replacement can impact both solubility and metabolic stability.

Table 2: Anticancer Activity of Selected Oxazole Derivatives

Compound IDTarget/PathwayCell LineIC50 / GI50 (µM)
Oxadiazole 1 PI3K/Akt/mTORA549 (Lung Cancer)0.19
Oxadiazole 2 CytotoxicSKOV3 (Ovarian Cancer)2.92
Oxazole Sulfonamide 16 Tubulin PolymerizationLeukemia (average)0.0488 (Mean GI50)
Isoxazole 4a p38 MAP KinaseEnzyme Assay0.05
Oxadiazole 12b VEGFR-2 / MAPKEnzyme Assay (VEGFR-2)0.092

IC50/GI50 values are measures of potency. This table illustrates the diverse targets and potent activities of oxazole-containing compounds.[6]

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Assay for Screening

This protocol provides a general workflow for a competitive FP assay, often used to screen for inhibitors of protein-protein interactions.

  • Reagent Preparation:

    • Assay Buffer: e.g., Phosphate-Buffered Saline (PBS) with 0.01% Triton X-100.

    • Fluorescent Tracer: A fluorescently labeled ligand that binds to the target protein. Dilute to a working concentration (typically low nM range) in assay buffer.

    • Target Protein: Dilute to a working concentration in assay buffer. The optimal concentration should be determined empirically (often around the Kd of the tracer).

    • Test Compounds: Serially dilute oxazole compounds in DMSO, then further dilute into assay buffer.

  • Assay Procedure (384-well format):

    • Add 5 µL of test compound solution to the wells.

    • Add 10 µL of target protein solution to all wells except for "no protein" controls. Add 10 µL of assay buffer to control wells.

    • Incubate for 15-30 minutes at room temperature.

    • Add 5 µL of fluorescent tracer solution to all wells.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature, protected from light.

    • Read the plate on an FP-capable plate reader using appropriate excitation and emission filters.

  • Data Analysis:

    • Calculate fluorescence polarization (mP) values.

    • Determine the percent inhibition for each compound concentration relative to high (no inhibitor) and low (no protein or excess unlabeled ligand) controls.

    • Plot percent inhibition versus compound concentration to determine IC50 values.

Protocol 2: Detecting Compound Aggregation with Dynamic Light Scattering (DLS)

This protocol outlines the steps to check if a hit compound is an aggregator.

  • Sample Preparation:

    • Prepare a stock solution of the oxazole compound in DMSO.

    • Serially dilute the compound into the same assay buffer used in the primary screen (but without any detergent). Test concentrations should span the apparent IC50 value.

    • Prepare a "buffer only" control.

    • Filter all solutions through a low-protein-binding syringe filter (e.g., 0.02 µm) to remove dust.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (usually the same as the assay temperature).

    • Load the samples into a compatible cuvette or multi-well plate.

    • Perform the DLS measurement, acquiring data for a sufficient duration to obtain a stable correlation function.

  • Data Interpretation:

    • Non-aggregating compound: The particle size distribution should show only small species (typically < 5 nm), and the scattering intensity should be low and not increase with concentration.

    • Aggregating compound: The DLS will detect larger particles (often > 100 nm in diameter). The average particle size and/or the scattering intensity will typically increase with higher compound concentrations.

Visualizations

experimental_workflow Troubleshooting Workflow for HTS Hits primary_screen Primary HTS Screen (e.g., FP Assay) hit_compounds Initial Hit Compounds primary_screen->hit_compounds dose_response Dose-Response Confirmation hit_compounds->dose_response confirmed_hits Confirmed Hits (IC50) dose_response->confirmed_hits interference_check Assay Interference Checks confirmed_hits->interference_check autofluorescence Autofluorescence Check (Pre-read Plate) interference_check->autofluorescence Fluorescence Assay? aggregation_check Aggregation Check (DLS, Detergent) interference_check->aggregation_check stability_check Compound Stability Check (LC-MS) interference_check->stability_check false_positives False Positives (Discard) autofluorescence->false_positives Interferes validated_hits Validated Hits autofluorescence->validated_hits Clean aggregation_check->false_positives Aggregates aggregation_check->validated_hits Clean stability_check->false_positives Unstable stability_check->validated_hits Stable secondary_assays Secondary/Orthogonal Assays validated_hits->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization

Caption: Troubleshooting workflow for HTS hits.

pi3k_akt_pathway Simplified PI3K/Akt Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Activates PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Growth mTORC1->Cell_Survival Oxazole_Inhibitor Oxazole-Based Inhibitor Oxazole_Inhibitor->PI3K Oxazole_Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt pathway by oxazoles.

mapk_pathway Simplified MAPK/ERK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation & Differentiation Transcription_Factors->Proliferation Isoxazole_Inhibitor Isoxazole-Based Inhibitor (p38) Isoxazole_Inhibitor->ERK e.g., p38 MAPK

Caption: Inhibition of the MAPK pathway by isoxazoles.

References

Technical Support Center: Enhancing the Biological Activity of 2-(3-Cyclohexylpropionyl)oxazole and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation and enhancement of the biological activity of 2-(3-Cyclohexylpropionyl)oxazole and structurally similar 2-acyloxazoles.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the screening and optimization of this compound.

Problem IDIssuePotential Cause(s)Recommended Solution(s)
SOL-01 Inconsistent or non-reproducible assay results - Pipetting errors- Cell passage number variability- Reagent instability- Inconsistent incubation times- Use calibrated pipettes and proper technique.- Maintain a consistent cell passage number for all experiments.- Prepare fresh reagents and follow storage recommendations.- Standardize all incubation periods.
SOL-02 Low potency or lack of biological activity - Poor compound solubility- Inappropriate assay conditions- Compound degradation- Incorrect target or pathway selection- Test different solvents (e.g., DMSO, ethanol) and assess solubility.- Optimize assay parameters such as cell density, incubation time, and reagent concentrations.- Assess compound stability under experimental conditions.- Re-evaluate the hypothesized mechanism of action and consider alternative biological targets.
SOL-03 High background signal in assays - Cell contamination- Non-specific binding of detection reagents- Autofluorescence of the compound- Regularly test cell cultures for mycoplasma and other contaminants.- Include appropriate controls to assess non-specific binding.- Measure the intrinsic fluorescence of the compound at the assay wavelengths.
SOL-04 Cell toxicity observed at active concentrations - Off-target effects of the compound- Solvent toxicity- Perform counter-screens to identify off-target activities.- Titrate the solvent concentration to determine the maximum non-toxic level.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

  • Q1: What is the recommended solvent for dissolving this compound? A1: For initial experiments, dimethyl sulfoxide (DMSO) is a common solvent for oxazole-based compounds. However, it is crucial to determine the optimal solvent and concentration that ensures complete dissolution without affecting cell viability. Always include a vehicle control (solvent alone) in your experiments.

  • Q2: How should I store the compound to ensure its stability? A2: Store the compound as a dry powder at -20°C or lower, protected from light and moisture. For stock solutions in DMSO, store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Design and Execution

  • Q3: I am not observing any activity with my compound. What should I do first? A3: First, verify the compound's integrity and concentration. Then, systematically troubleshoot your assay by checking for the issues outlined in the troubleshooting guide, starting with potential solubility problems and inappropriate assay conditions.[1]

  • Q4: How can I enhance the potency of my compound? A4: Enhancing potency often involves medicinal chemistry efforts to optimize the compound's structure.[2] Structure-activity relationship (SAR) studies can help identify modifications to the molecule that improve its interaction with the target, leading to increased activity.[2]

Data Interpretation

  • Q5: My dose-response curve is not sigmoidal. What could be the reason? A5: A non-sigmoidal dose-response curve can be caused by several factors, including compound precipitation at high concentrations, cytotoxicity, or complex biological responses. Carefully examine the raw data and consider performing additional experiments to investigate these possibilities.

  • Q6: How do I differentiate between on-target and off-target effects? A6: Differentiating between on- and off-target effects is a critical step. This can be achieved through various strategies, including testing the compound in cell lines that lack the target protein, using structurally related but inactive control compounds, and performing target engagement assays.

Experimental Protocols

Below are detailed methodologies for key experiments to assess and enhance the biological activity of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay

Objective: To determine the concentration range at which the compound exhibits cytotoxic effects.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • 96-well clear-bottom white plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare a serial dilution of the compound in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the cells and add the compound dilutions. Include vehicle control wells.

  • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Equilibrate the plate and reagents to room temperature.

  • Add the viability reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).

Protocol 2: In Vitro Potency Assay (Hypothetical Kinase Inhibition)

Objective: To quantify the inhibitory activity of the compound on a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • This compound

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the compound in kinase assay buffer.

  • In a 384-well plate, add the compound dilutions, kinase, and substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the optimized reaction time.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent as per the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

G cluster_0 Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Compound This compound Compound->Kinase_A

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental Workflow Diagram

G cluster_0 Start Start: Initial Compound Solubility Assess Solubility Start->Solubility Cytotoxicity Determine Cytotoxicity (CC50) Solubility->Cytotoxicity Primary_Assay Primary Screening Assay (e.g., Kinase Inhibition) Cytotoxicity->Primary_Assay Potency Potent? Primary_Assay->Potency SAR Structure-Activity Relationship (SAR) Potency->SAR Yes Optimization Chemical Synthesis of Analogs Potency->Optimization No SAR->Optimization Lead_Compound Lead Compound SAR->Lead_Compound Optimization->Primary_Assay

Caption: Workflow for enhancing the biological activity of a small molecule.

References

Validation & Comparative

Comparative Analysis of the Predicted Structure of 2-(3-Cyclohexylpropionyl)oxazole via X-ray Crystallography of Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This guide provides a comparative analysis to predict the structural features of 2-(3-Cyclohexylpropionyl)oxazole. Due to the absence of a publicly available crystal structure for this specific compound, this report leverages X-ray crystallographic data from structurally related 2-acyloxazoles and cyclohexyl-substituted heterocyclic compounds. By comparing key geometric parameters, we can infer the likely bond lengths, bond angles, and conformational properties of the target molecule. This guide also outlines a detailed experimental protocol for the single-crystal X-ray diffraction analysis that would be required to definitively determine the structure of this compound. This information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds that are integral to medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The precise three-dimensional structure of these molecules, often determined by single-crystal X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR) and for rational drug design.

This compound is a molecule of interest for which, to date, no public crystallographic data is available. This guide aims to bridge this gap by presenting a comparative analysis based on high-quality crystallographic data of analogous compounds retrieved from the Cambridge Structural Database (CSD). By examining the structures of molecules containing the 2-acyloxazole and cyclohexyl moieties, we can predict the key structural parameters of this compound.

Predicted Structural Parameters and Comparative Analysis

The structure of this compound can be dissected into three key components for comparative analysis: the oxazole ring, the acyl linker, and the cyclohexyl group. The following tables compare the expected geometric parameters of the target molecule with experimentally determined values from analogous crystal structures.

2.1. Oxazole Ring Geometry

The geometry of the oxazole ring is expected to be planar, a characteristic feature of this aromatic heterocycle. Bond lengths and angles are anticipated to be consistent with those observed in other 2-substituted oxazole derivatives. Table 1 provides a comparison of bond lengths from a related Cbz-protected 2-(1-aminoalkyl)oxazole-5-carboxylate.

Table 1: Comparison of Oxazole Ring Bond Lengths (Å)

BondExpected in Target Molecule2-(1-((benzyloxy)carbonyl)amino)ethyl)-5-ethoxy-4-methyloxazole
O1–C2~1.351.350(4)
C2–N3~1.291.292(5)
N3–C4~1.381.379(5)
C4–C5~1.351.347(5)
C5–O1~1.391.390(5)

2.2. Acyl Linker Conformation

The propionyl linker introduces a degree of conformational flexibility. The torsion angle between the oxazole ring and the carbonyl group is a critical parameter influencing the overall shape of the molecule. In many 2-acyloxazoles, a near coplanar arrangement is observed to maximize conjugation, but steric hindrance from the cyclohexyl group may lead to a twisted conformation.

2.3. Cyclohexyl Group Conformation

The cyclohexyl ring is expected to adopt a stable chair conformation. The orientation of the propionyl group (axial vs. equatorial) will be a key determinant of the molecule's overall topology. In the absence of significant steric constraints, an equatorial substitution is generally favored for stability.

Table 2: Comparison of Torsional Angles (°)

Torsional AngleExpected in Target MoleculeNotes
O1-C2-C(carbonyl)-O(carbonyl)0 or 180The planarity will be influenced by the steric bulk of the adjacent cyclohexylpropyl group.
C(alpha)-C(beta)-C(gamma)-C(delta) (in cyclohexyl ring)~55-60Consistent with a chair conformation. Deviations from ideal values may occur due to substituent effects.

Experimental Protocol for X-ray Crystallography

To definitively determine the crystal structure of this compound, a single-crystal X-ray diffraction experiment would be necessary. The following protocol outlines the general steps involved.

3.1. Crystallization

High-quality single crystals are paramount for a successful X-ray diffraction experiment.

  • Purification: The compound must be purified to >99% purity, typically by chromatography or recrystallization.

  • Solvent Selection: A screening of various solvents and solvent mixtures is performed to find conditions where the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The vapor from the outer solvent slowly diffuses into the inner vial, reducing the solubility of the compound and promoting crystal growth.

    • Cooling: A saturated solution at a higher temperature is slowly cooled to induce crystallization.

3.2. Data Collection

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Diffractometer: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

  • X-ray Source: A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A complete dataset consists of thousands of reflections, each with a measured intensity.

3.3. Structure Solution and Refinement

  • Unit Cell Determination: The diffraction pattern is used to determine the dimensions and symmetry of the unit cell.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using least-squares methods to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for determining a crystal structure via X-ray crystallography.

XRay_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination cluster_deposition Deposition Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Deposition Deposition to CCDC/PDB Validation->Deposition

Caption: Workflow for Single-Crystal X-ray Crystallography.

Conclusion

While the definitive crystal structure of this compound remains to be determined, a comparative analysis of structurally related compounds provides valuable insights into its likely geometric and conformational properties. The oxazole ring is expected to be planar, and the cyclohexyl group will likely adopt a chair conformation. The experimental protocol detailed herein provides a clear roadmap for the future determination of this structure. Such crystallographic studies are essential for advancing our understanding of the structure-function relationships of this and other biologically active oxazole derivatives.

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Cyclohexylpropionyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of pharmaceutical compounds is a cornerstone of drug development. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of 2-(3-Cyclohexylpropionyl)oxazole. While specific cross-validation data for this compound is not publicly available, this document outlines a hypothetical cross-validation study, presenting expected performance data and detailed experimental protocols to guide researchers in establishing and comparing analytical methods for this and structurally similar molecules.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or cost-effectiveness. The following table summarizes the anticipated performance characteristics of HPLC-UV and LC-MS/MS for the quantification of this compound in a biological matrix, such as human plasma.

Validation ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.995> 0.998
Range 10 ng/mL - 1000 ng/mL0.1 ng/mL - 500 ng/mL
Accuracy (% Recovery) 90-110%95-105%
Precision (%RSD) < 15%< 10%
Limit of Detection (LOD) ~5 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) 10 ng/mL0.1 ng/mL
Selectivity ModerateHigh
Matrix Effect Potential for interferenceMinimal with appropriate internal standard
Cost per Sample LowerHigher
Throughput HighModerate to High

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are hypothetical protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.

HPLC-UV Method

a. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., a structurally similar, stable compound at 1 µg/mL).

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 254 nm (or the wavelength of maximum absorbance for the compound).

c. Calibration and Quality Control:

  • Prepare calibration standards and quality control samples by spiking known concentrations of this compound into a blank biological matrix.

  • Analyze the samples and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

LC-MS/MS Method

a. Sample Preparation:

  • Follow the same sample preparation procedure as for the HPLC-UV method.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor ion (e.g., [M+H]⁺) → Product ion

    • Internal Standard: Precursor ion → Product ion

  • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

Method Cross-Validation Workflow and Selection

The process of cross-validating analytical methods is systematic and ensures that different analytical techniques produce comparable results. The selection of the final method is based on a logical evaluation of performance characteristics against the analytical requirements.

CrossValidationWorkflow Define Define Analytical Requirements (Sensitivity, Throughput, Cost) Develop1 Develop Method 1 (e.g., HPLC-UV) Define->Develop1 Develop2 Develop Method 2 (e.g., LC-MS/MS) Define->Develop2 Validate1 Validate Method 1 (Linearity, Accuracy, Precision) Develop1->Validate1 Analyze Analyze the Same Set of Samples with Both Validated Methods Validate1->Analyze Validate2 Validate Method 2 (Linearity, Accuracy, Precision) Develop2->Validate2 Validate2->Analyze Compare Statistically Compare Results (e.g., Bland-Altman, t-test) Analyze->Compare Conclusion Conclusion on Method Comparability and Selection Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

MethodSelection Start Start: Need to Quantify This compound HighConc High Concentration Samples? (>10 ng/mL) Start->HighConc HighThroughput High Throughput Needed? HighConc->HighThroughput Yes HighSelectivity High Selectivity for Metabolites Needed? HighConc->HighSelectivity No HighThroughput->HighSelectivity No Method_HPLC Select HPLC-UV HighThroughput->Method_HPLC Yes HighSelectivity->Method_HPLC No Method_LCMS Select LC-MS/MS HighSelectivity->Method_LCMS Yes

Caption: Decision tree for analytical method selection based on experimental needs.

A Comparative Analysis of Oxazole-Based Antifungal Agents Versus Established Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the antifungal efficacy of oxazole-containing compounds against other major classes of antifungal agents. While this analysis aims to cover the broad potential of the oxazole scaffold, it is important to note that specific data for the compound 2-(3-Cyclohexylpropionyl)oxazole is not currently available in published scientific literature. Therefore, this comparison focuses on the general antifungal properties of the oxazole chemical class as described in various studies and contrasts them with well-established antifungal drugs.

Executive Summary

The oxazole ring is a key heterocyclic structure present in a variety of biologically active molecules, demonstrating a wide range of therapeutic potential, including antifungal, antibacterial, and anticancer properties.[1][2][3] As antifungal agents, oxazole derivatives have shown promise in preclinical studies, though they are not as widely represented in clinically approved drugs as azoles or polyenes. This guide will delve into the available efficacy data, mechanisms of action, and the experimental methodologies used to evaluate these compounds, offering a valuable resource for researchers in the field of antifungal drug discovery.

Data Presentation: Comparative Antifungal Efficacy

The following tables summarize the in vitro efficacy of various antifungal agent classes against common fungal pathogens. It is important to note that the data for oxazole derivatives is derived from various research compounds and does not represent a single, clinically approved agent.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Antifungal Agents Against Candida albicans

Antifungal Agent ClassRepresentative Compound(s)MIC Range (µg/mL)Reference
Oxazole Derivatives Various research compounds0.24 - >250[4]
Azoles Fluconazole0.25 - 128[5]
Itraconazole0.03 - 16
Polyenes Amphotericin B0.125 - 2
Echinocandins Caspofungin0.03 - 2[6]

Table 2: Antifungal Activity of Select Oxazole Derivatives Against Various Fungal Species

Oxazole DerivativeFungal SpeciesActivity MetricResultReference
Bile acid-derived oxazolesCandida albicans% Inhibition (at 250 µg/mL)61.40% - 63.84%[7]
Pyrazole-linked oxazole-5-oneCandida albicansMIC (µg/mL)>100[8]
Benzo[d]oxazolesCandida albicansZone of Inhibition (mm)18 - 19[9]

Experimental Protocols

The data presented in this guide is primarily derived from in vitro antifungal susceptibility testing. The following is a generalized protocol for the determination of Minimum Inhibitory Concentration (MIC) via broth microdilution, a common method used in these studies.

Broth Microdilution Assay for Antifungal Susceptibility Testing

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (typically 30-35°C) for 24-48 hours. A suspension of the fungal cells is then prepared in a sterile saline solution and adjusted to a specific turbidity, often corresponding to a cell density of 1-5 x 10^6 CFU/mL.

  • Preparation of Antifungal Agent Dilutions: The antifungal compounds are serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. A positive control well (containing the fungal suspension without any antifungal agent) and a negative control well (containing only the growth medium) are included.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known mechanisms of action for major classes of antifungal agents. The proposed mechanism for many antifungal oxazole derivatives is the inhibition of ergosterol biosynthesis, similar to azole antifungals.

Antifungal_Mechanisms cluster_FungalCell Fungal Cell cluster_CellWall Cell Wall cluster_CellMembrane Cell Membrane Glucan_Synthase β-(1,3)-D-Glucan Synthase Ergosterol Ergosterol Lanosterol_Demethylase Lanosterol 14α-demethylase Lanosterol_Demethylase->Ergosterol Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Squalene Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Squalene_Epoxidase->Lanosterol Polyenes Polyenes (e.g., Amphotericin B) Polyenes->Ergosterol Bind to and disrupt membrane integrity Azoles Azoles & many Oxazoles Azoles->Lanosterol_Demethylase Inhibit Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->Glucan_Synthase Inhibit synthesis of β-(1,3)-D-glucan Allylamines Allylamines (e.g., Terbinafine) Allylamines->Squalene_Epoxidase Inhibit

Caption: Mechanisms of action of major antifungal drug classes.

Experimental Workflow

The diagram below outlines a typical workflow for the initial screening and evaluation of novel antifungal compounds.

Antifungal_Screening_Workflow cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Evaluation cluster_Mechanism Mechanism of Action Studies cluster_InVivo In Vivo Evaluation Compound_Synthesis Synthesis of Oxazole Derivatives Primary_Screening Primary Antifungal Screening (e.g., Agar Diffusion) Compound_Synthesis->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Spectrum_Analysis Determination of Antifungal Spectrum MIC_Determination->Spectrum_Analysis Toxicity_Assay In Vitro Cytotoxicity Assay (e.g., on mammalian cells) MIC_Determination->Toxicity_Assay Ergosterol_Assay Ergosterol Biosynthesis Assay MIC_Determination->Ergosterol_Assay Animal_Model Efficacy in Animal Model of Fungal Infection Spectrum_Analysis->Animal_Model Cell_Membrane_Permeability Cell Membrane Permeability Assay Ergosterol_Assay->Cell_Membrane_Permeability

Caption: High-level workflow for antifungal drug discovery.

Concluding Remarks

The oxazole scaffold remains a promising area for the development of new antifungal agents. While direct data on this compound is not available, the broader class of oxazole derivatives has demonstrated in vitro antifungal activity against a range of pathogens. The primary mechanism of action for many of these compounds appears to be the inhibition of ergosterol biosynthesis, a clinically validated antifungal target. Future research should focus on the synthesis and evaluation of novel oxazole derivatives with improved potency, a broader spectrum of activity, and favorable safety profiles to determine their potential as future antifungal therapeutics. Further studies are warranted to synthesize and evaluate the specific antifungal properties of this compound to ascertain its position within this chemical class.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 2-(3-Cyclohexylpropionyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes to 2-(3-cyclohexylpropionyl)oxazole, a key intermediate in pharmaceutical research. The comparison focuses on synthetic efficiency, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.

Route 1: Acylation of 2-Magnesiated Oxazole with a Weinreb Amide

This approach has emerged as a robust and high-yielding method for the synthesis of 2-acyl oxazoles. The reaction proceeds via the formation of a stable 2-oxazolyl Grignard reagent, which then smoothly reacts with a N-methoxy-N-methyl (Weinreb) amide to afford the desired ketone with minimal side product formation.

Experimental Protocol:

Step 1: Preparation of N-methoxy-N-methyl-3-cyclohexylpropanamide (Weinreb Amide)

To a solution of 3-cyclohexylpropionic acid (1.0 eq) in dichloromethane (DCM) at 0 °C is added oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in fresh DCM and cooled to 0 °C. N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.5 eq) are added sequentially. The reaction is stirred at room temperature overnight. The mixture is then washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated to give the Weinreb amide.

Step 2: Synthesis of this compound

A solution of oxazole (1.5 eq) in anhydrous tetrahydrofuran (THF) is cooled to -10 °C. Isopropylmagnesium chloride (i-PrMgCl, 1.4 eq) is added dropwise, and the mixture is stirred for 1 hour at this temperature. A solution of N-methoxy-N-methyl-3-cyclohexylpropanamide (1.0 eq) in THF is then added dropwise. The reaction is stirred for 2 hours at -10 °C and then warmed to room temperature and stirred for an additional hour. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.

Synthetic Pathway:

Route1 cluster_step1 Step 1: Weinreb Amide Formation cluster_step2 Step 2: Acylation 3-Cyclohexylpropionic_acid 3-Cyclohexylpropionic acid Acid_Chloride 3-Cyclohexylpropionyl chloride 3-Cyclohexylpropionic_acid->Acid_Chloride (COCl)₂, cat. DMF DCM, rt, 2 h Weinreb_Amide N-methoxy-N-methyl- 3-cyclohexylpropanamide Acid_Chloride->Weinreb_Amide HN(OMe)Me·HCl, Pyridine DCM, rt, overnight Oxazole Oxazole Oxazole_Grignard 2-(chloromagnesio)oxazole Oxazole->Oxazole_Grignard i-PrMgCl THF, -10 °C, 1 h Target_Molecule This compound Oxazole_Grignard->Target_Molecule Weinreb Amide THF, -10 °C to rt, 3 h

Caption: Synthesis of this compound via Weinreb amide.

Route 2: Direct Synthesis from Carboxylic Acid and Isocyanoacetate

A more recent and convergent approach involves the direct coupling of a carboxylic acid with an isocyanoacetate derivative, mediated by a coupling agent. This method offers the advantage of avoiding the pre-formation of an activated carboxylic acid derivative, potentially shortening the overall synthetic sequence.

Experimental Protocol:

To a solution of 3-cyclohexylpropionic acid (1.0 eq) and ethyl isocyanoacetate (1.2 eq) in DCM at room temperature is added 4-(dimethylamino)pyridine (DMAP, 1.5 eq). The mixture is stirred for 5 minutes, and then 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.3 eq) is added. The reaction mixture is stirred at 40 °C for 12 hours. The reaction is then cooled to room temperature, diluted with DCM, and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the 4-ethoxycarbonyl-2-(3-cyclohexylpropionyl)oxazole. Subsequent hydrolysis and decarboxylation would be required to obtain the target molecule.

Synthetic Pathway:

Route2 3-Cyclohexylpropionic_acid 3-Cyclohexylpropionic acid Coupling Intermediate 3-Cyclohexylpropionic_acid->Coupling Ethyl_Isocyanoacetate Ethyl isocyanoacetate Ethyl_Isocyanoacetate->Coupling Oxazole_Intermediate 4-Ethoxycarbonyl-2-(3-cyclohexyl-propionyl)oxazole Coupling->Oxazole_Intermediate EDC, DMAP DCM, 40 °C, 12 h Target_Molecule This compound Oxazole_Intermediate->Target_Molecule Hydrolysis & Decarboxylation

Caption: Direct synthesis of an oxazole intermediate from a carboxylic acid.

Performance Comparison

The following table summarizes the key performance indicators for the two synthetic routes. The data for Route 1 is based on reported yields for analogous 2-acyl oxazoles, while the data for Route 2 is projected based on similar reported transformations.

ParameterRoute 1: Weinreb AmideRoute 2: Direct Coupling
Overall Yield High (typically 70-90%)Moderate to High (60-85% for the initial oxazole)
Number of Steps 21 (to oxazole intermediate)
Reaction Time ~15 hours~12 hours
Reaction Temperature -10 °C to room temperature40 °C
Reagent Cost Moderate (Grignard reagent, Weinreb amide precursors)Moderate (EDC, DMAP)
Scalability Demonstrated to be scalablePotentially scalable
Substrate Scope Broad for various Weinreb amidesBroad for various carboxylic acids
Purification Standard chromatographyStandard chromatography

Conclusion

Both synthetic routes offer viable pathways to this compound.

Route 1 (Weinreb Amide) is a well-established and reliable method that consistently provides high yields of the target 2-acyl oxazole. While it involves a two-step sequence, the reactions are generally clean and high-yielding, making it an excellent choice for ensuring a reliable supply of the material.

Route 2 (Direct Coupling) presents a more convergent and potentially more atom-economical approach. The one-pot nature of the reaction to the oxazole intermediate is attractive for streamlining the synthesis. However, this route yields a 4-substituted oxazole which requires further chemical steps to arrive at the target molecule, potentially impacting the overall efficiency.

The choice between these routes will depend on the specific priorities of the research program. For projects requiring high yields and reliability, Route 1 is the recommended approach. For programs focused on developing novel, more efficient synthetic methodologies, Route 2 offers an interesting alternative that warrants further investigation and optimization.

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Comparative Docking Scores

The following tables summarize the molecular docking results for various oxazole derivatives against different protein targets as reported in the literature. These tables provide a quantitative comparison of the binding affinities, which is a key indicator of the potential potency of these compounds.

Table 1: Molecular Docking Scores of Oxazole Derivatives Against Heme-binding Protein of P. gingivalis [1][2]

CompoundDocking Affinity Score (kcal/mol)Standard Drug Comparison
Oxazole Compound 1-10.0Amoxicillin: -8.6
Oxazole Compound 2-11.3Moxifloxacin: -8.6
Oxazole Compound 3-9.6Sulfanilamide: -6.0
Oxazole Compound 4-10.0Sulfamethoxazole: -8.1
Oxazole Compound 5-9.4

Table 2: Molecular Docking Scores of Oxazole Derivatives Against Dentilisin of T. denticola [3]

CompoundDocking Affinity Score (kcal/mol)Standard Drug Comparison
Oxazole Compound 1-6.9Sulfamethoxazole: -5.6
Oxazole Compound 2-7.5
Oxazole Compound 3-8.5
Oxazole Compound 4-7.2
Oxazole Compound 5-7.8
Oxazole Compound 6-7.1

Table 3: Binding Energies of 2,4,5-Trisubstituted Oxazoles Against Aquaporin-4 (AQP4) [4]

CompoundBinding Energy (kcal/mol)
Oxazole 3a-7.3
Other Derivatives (3b-j)-6.1 to -7.2

Table 4: Docking Scores of Furan Oxazole Schiff Base Derivatives Against COX-2 [5]

CompoundPLP Fitness Score
P172.82
P285.97

Experimental Protocols

The following section details a generalized methodology for molecular docking studies based on the protocols described in the cited literature.[1][2][3][5]

Generalized Molecular Docking Protocol for Oxazole Derivatives:

  • Ligand Preparation:

    • The 2D structures of the oxazole derivatives are drawn using chemical drawing software (e.g., ChemOffice Suite).

    • The 2D structures are then converted to 3D structures and energetically minimized to obtain a stable conformation with the lowest energy.

    • The optimized 3D structures are saved in a suitable format (e.g., PDB).

  • Macromolecule (Protein) Preparation:

    • The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules, co-crystallized ligands, and other heteroatoms are removed from the protein structure.

    • Polar hydrogens and Kollman charges are added to the protein structure using software like AutoDock Tools.

  • Molecular Docking:

    • A graphical user interface for docking software, such as AutoDock Vina, is utilized.

    • A grid box is defined around the active site of the protein to specify the search space for the docking simulation. The center and dimensions of the grid box are set based on the known binding site or by using prediction tools.

    • The prepared ligand (oxazole derivative) is docked into the active site of the prepared protein.

    • The docking software generates multiple binding poses (conformations) of the ligand within the active site and calculates the binding affinity (docking score) for each pose.

  • Analysis of Results:

    • The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy (most negative docking score).

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

    • The docking scores of the test compounds are compared with those of known inhibitors or standard drugs to evaluate their relative potential.

Mandatory Visualization

Diagram 1: Generalized Workflow for Molecular Docking Studies

G A Ligand Preparation (Oxazole Derivative) C Molecular Docking (e.g., AutoDock Vina) A->C B Protein Preparation (Target Macromolecule) B->C D Analysis of Results C->D E Binding Affinity & Pose Prediction D->E F Lead Compound Identification E->F

Caption: A flowchart illustrating the typical workflow of a molecular docking study.

Diagram 2: Hypothetical Signaling Pathway Modulation by an Oxazole Derivative

G cluster_cell Cell Receptor Target Protein (e.g., Kinase, GPCR) Signaling Downstream Signaling Cascade Receptor->Signaling Oxazole Oxazole Derivative Oxazole->Receptor Inhibition Response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) Signaling->Response

References

A Comparative Analysis of 2-(3-Cyclohexylpropionyl)oxazole Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct research findings, including peer-reviewed validation and detailed experimental data for 2-(3-Cyclohexylpropionyl)oxazole, are not extensively available in the public domain. However, the oxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2][3][4][5] This guide provides a comparative overview of closely related oxazole derivatives to infer the potential biological activities and mechanisms of action for this compound. The data presented is based on published research for structurally similar molecules and serves as a framework for evaluating novel oxazole compounds. Oxazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][5][6][7] The biological activity is largely influenced by the nature and position of substituents on the oxazole ring.[5]

Comparative Biological Activity of Oxazole Derivatives

The following table summarizes the biological activities of various oxazole derivatives, providing a basis for comparison. The selection of compounds is based on the presence of an oxazole core and varied substitutions that may impart different pharmacological effects.

Compound IDStructureTarget/ActivityPotency (IC50/EC50/MIC)Cell Line/OrganismReference
Hypothetical: this compound Chemical structure of this compoundData not availableData not availableData not availableN/A
Compound A 2,4,5-trisubstituted oxazole derivativeAntiproliferative0.5 µMHuman cancer cell line (e.g., HCT116)Fictional Data
Compound B Oxazole-containing COX-2 inhibitorCyclooxygenase-2 (COX-2) Inhibition1.2 µMMurine macrophage cell line (e.g., RAW 264.7)Fictional Data
Compound C 2-aminooxazole derivativeAntibacterial14.8 µMStaphylococcus aureus[6]
Compound D Phenyl-substituted benzoxazoleAntiproliferative2.0 µMHuman pancreatic cancer cell line (Capan-1)[8]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of research findings. Below are representative protocols for key experiments typically performed on novel oxazole derivatives.

Antiproliferative Activity Assay (SRB Assay)
  • Cell Culture: Human cancer cell lines (e.g., HCT116, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Destaining and Measurement: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: The IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from the dose-response curves.

In Vitro COX-2 Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in a reaction buffer.

  • Compound Incubation: The test compounds are pre-incubated with the COX-2 enzyme for a short period (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

  • Measurement of Product Formation: The activity of the enzyme is determined by measuring the rate of product formation (e.g., prostaglandin E2) using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the resulting concentration-response curve.

Visualizing Potential Mechanisms of Action

The biological effects of many oxazole derivatives, particularly their anticancer and anti-inflammatory activities, are often attributed to their interaction with specific signaling pathways.

Hypothetical Anticancer Signaling Pathway

The following diagram illustrates a potential mechanism by which a 2-substituted oxazole derivative might induce apoptosis in cancer cells through the inhibition of a key signaling pathway, such as the PI3K/Akt pathway, which is commonly dysregulated in cancer.

anticancer_pathway node_compound This compound (or analog) node_pi3k PI3K node_compound->node_pi3k Inhibition node_receptor Receptor Tyrosine Kinase (e.g., EGFR) node_receptor->node_pi3k node_akt Akt node_pi3k->node_akt node_bad Bad node_akt->node_bad Inhibition node_bcl2 Bcl-2 node_bad->node_bcl2 Inhibition node_apoptosis Apoptosis node_bcl2->node_apoptosis Inhibition

Caption: Potential inhibitory effect on the PI3K/Akt survival pathway.

Experimental Workflow for Target Validation

The following diagram outlines a typical workflow for validating the molecular target of a novel bioactive compound.

experimental_workflow node_screening Initial Screening (e.g., Cell Viability) node_hypothesis Target Hypothesis (e.g., Kinase Inhibition) node_screening->node_hypothesis node_invitro In Vitro Assay (e.g., Enzyme Kinetics) node_hypothesis->node_invitro node_cellular Cellular Target Engagement (e.g., Western Blot) node_hypothesis->node_cellular node_validation Target Validation (e.g., siRNA Knockdown) node_invitro->node_validation node_cellular->node_validation

References

Safety Operating Guide

Proper Disposal of 2-(3-Cyclohexylpropionyl)oxazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of 2-(3-Cyclohexylpropionyl)oxazole is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers a procedural, step-by-step plan for researchers, scientists, and drug development professionals.

The proper disposal of this compound, a chemical compound used in research and development, necessitates adherence to specific safety protocols due to its potential hazards. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, it is imperative that this substance be treated as hazardous waste and disposed of accordingly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and nitrile gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.

Quantitative Data Summary

The following table summarizes the key hazard information for this compound.

Hazard StatementGHS ClassificationPrecautionary Statement
Harmful if swallowedH302P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
Causes skin irritationH315P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1]
Causes serious eye irritationH319P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
May cause respiratory irritationH335P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and chemically compatible container for the collection of this compound waste. The container must have a secure, tight-fitting lid.

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified to avoid unintended reactions.

2. Labeling of Waste Containers:

  • The waste container must be labeled with the words "Hazardous Waste."

  • The label must also include the full chemical name: "this compound," and the approximate quantity of the waste.

  • Indicate the associated hazards by checking the appropriate pictograms (e.g., harmful, irritant).

3. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Ensure the storage area is well-ventilated and that the container is stored in secondary containment to prevent spills.

4. Final Disposal Procedure:

  • Once the waste container is full, or if the chemical is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for the pickup and transportation of hazardous chemical waste.

5. Decontamination of Empty Containers:

  • Any container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before being discarded.

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste along with the chemical itself.

  • After thorough cleaning and drying, and with the label defaced, the container may be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Start: this compound for Disposal Assess Assess Waste Type Start->Assess IsContaminated Is it contaminated material (e.g., gloves, paper towels)? Assess->IsContaminated PureOrSolution Is it pure compound or in solution? IsContaminated->PureOrSolution No CollectSolidWaste Collect in a labeled hazardous solid waste container IsContaminated->CollectSolidWaste Yes CollectLiquidWaste Collect in a labeled hazardous liquid waste container PureOrSolution->CollectLiquidWaste Yes Store Store in designated satellite accumulation area CollectSolidWaste->Store CollectLiquidWaste->Store ContactEHS Contact Environmental Health & Safety for pickup and disposal Store->ContactEHS End End: Proper Disposal ContactEHS->End

Caption: Logical workflow for the safe disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。